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  • Product: 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • CAS: 1384840-00-9

Core Science & Biosynthesis

Foundational

physical and chemical properties of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

An In-depth Technical Guide to 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs to present a robust and inferred profile. The following sections will delve into its molecular structure, physicochemical properties, potential synthetic pathways, and spectral characteristics, offering valuable insights for researchers working with this and similar chemical scaffolds.

Introduction and Molecular Structure

4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one belongs to the class of benzosuberones, which are bicyclic compounds featuring a benzene ring fused to a seven-membered cycloheptanone ring. The presence of a chlorine atom on the aromatic ring and the saturated seven-membered ring imparts specific electronic and conformational properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. Its structural backbone is a key feature in various pharmacologically active compounds.

The core structure consists of a tetrahydro-5H-benzo[1]annulen-5-one moiety with a chlorine substituent at the 4-position of the benzene ring.

Caption: 2D Structure of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Physicochemical Properties

Property6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one3-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one[2]4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (Inferred)
CAS Number 826-73-3[3]21413-77-4[2]1384840-00-9
Molecular Formula C₁₁H₁₂OC₁₁H₁₁ClOC₁₁H₁₁ClO
Molecular Weight 160.21 g/mol 194.66 g/mol [2]194.66 g/mol
Appearance Solid[4]-Likely a solid at room temperature
Boiling Point ~270 °C313.4 °C at 760 mmHg (Calculated)[2]Expected to be similar to the 3-chloro isomer
Melting Point ---
Density 1.071 g/cm³1.198 g/cm³ (Calculated)[2]Expected to be slightly higher than the parent compound
Solubility --Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.

Chemical Properties and Reactivity

The chemical reactivity of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is dictated by the functional groups present: the ketone, the aromatic ring, and the chloro-substituent.

  • Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of derivatizations. Common reactions include reduction to the corresponding alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to introduce new carbon-carbon bonds.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of further substitution will be directed by the existing chloro and alkyl substituents.

  • Alpha-Protons to the Carbonyl: The protons on the carbon atoms adjacent to the carbonyl group (C6 and C9) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, enabling alpha-functionalization of the ketone.

  • Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or if the ring is further activated.

Synthesis and Characterization

Proposed Synthetic Pathway:

A potential precursor would be 5-(4-chlorophenyl)pentanoic acid. Cyclization of this acid chloride under Friedel-Crafts conditions would yield the target molecule.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol for Characterization (Representative):

The following is a representative protocol for the characterization of a compound like 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, based on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃). The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.0-7.5 ppm) and the aliphatic protons of the seven-membered ring (typically in the range of 1.5-3.0 ppm).

    • ¹³C NMR: A carbon-13 NMR spectrum will show distinct signals for the carbonyl carbon (typically >190 ppm), the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). The molecular ion peak should correspond to the molecular weight of the compound (194.0498 for C₁₁H₁₁³⁵ClO). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) should be observable.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the compound. Key characteristic peaks would include a strong absorption for the carbonyl (C=O) stretch, typically in the region of 1670-1690 cm⁻¹, and absorptions corresponding to C-H stretches and C=C stretches of the aromatic ring.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the synthesized compound. A suitable mobile phase (e.g., a mixture of acetonitrile and water) and a C18 column would likely provide good separation.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Purity and Confirmation Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Sample->MS IR Infrared Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis

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Exploratory

Pharmacological Exploitation of the 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Scaffold: In Vitro Mechanisms of Tubulin Inhibition

Executive Summary & Pharmacological Context The compound 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (4-Cl-THBA, CAS: 1384840-00-9) is a highly privileged structural intermediate in targeted drug discovery. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (4-Cl-THBA, CAS: 1384840-00-9) is a highly privileged structural intermediate in targeted drug discovery. While the unmodified ketone scaffold exhibits limited intrinsic biological activity, it serves as the critical architectural backbone for synthesizing potent benzosuberene-based Colchicine-Site Inhibitors (CSIs) and Vascular Disrupting Agents (VDAs)[1].

As a Senior Application Scientist, I approach the evaluation of such scaffolds not merely as chemical entities, but as functional pharmacophores. This technical guide elucidates the in vitro mechanism of action of 4-Cl-THBA-derived molecules, detailing the biochemical causality behind their efficacy and outlining the self-validating experimental workflows required to rigorously characterize their target engagement.

Structural Causality and Target Engagement

The translation of the 4-Cl-THBA scaffold into an active tubulin inhibitor relies on precise structure-activity relationships (SAR):

  • The 7-Membered Ring (Conformational Flexibility): The benzoannulene ring provides the exact degree of geometric flexibility required to achieve an optimal centroid-to-centroid distance when coupled with a trimethoxyphenyl (TMP) moiety, closely mimicking the active conformation of Combretastatin A-4 (CA-4)[2].

  • The 4-Chloro Substitution (Lipophilic Anchoring): The placement of the chlorine atom is highly deliberate. Halogenation at this specific position enhances the molecule's lipophilicity, driving deep insertion into the hydrophobic pocket of the β-tubulin subunit. This allows for critical van der Waals interactions with hydrophobic residues such as Leu248 and Leu252[3].

Once bound to the colchicine site at the interface of the α/β-tubulin heterodimer, the 4-Cl-THBA derivative induces a steric clash. This prevents the curved tubulin dimer from undergoing the essential conformational shift to a straight geometry, thereby catastrophically halting microtubule elongation.

MOA A 4-Cl-THBA Scaffold Derivative B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic Interaction C Inhibition of α/β-Tubulin Heterodimer Assembly B->C D Microtubule Destabilization C->D E G2/M Cell Cycle Arrest D->E F Endothelial Cytoskeletal Collapse D->F G Apoptosis (Cancer Cells) E->G H Vascular Disruption (Tumor) F->H

Mechanistic pathway of 4-Cl-THBA derivatives inducing G2/M arrest and vascular disruption.

In Vitro Experimental Workflows: A Self-Validating System

To prove that a 4-Cl-THBA derivative operates via the proposed mechanism, we must employ a self-validating assay cascade. A biochemical phenotype (polymerization inhibition) means nothing without target specificity (competitive binding), which in turn must translate to a cellular phenotype (cell cycle arrest)[4].

Workflow S1 Scaffold Functionalization (4-Cl-THBA) S2 Kinetic Tubulin Polymerization Assay S1->S2 S3 [3H]-Colchicine Competitive Binding S2->S3 Target Validation S4 Flow Cytometry (G2/M Arrest) S3->S4 Cellular Phenotype S5 Data Synthesis & Efficacy Validation S4->S5

Self-validating in vitro experimental workflow for tubulin polymerization inhibitors.

Protocol 1: Kinetic Tubulin Polymerization Assay (Biochemical Efficacy)

The Causality: Standard endpoint assays fail to capture the nuanced disruption of microtubule nucleation. By utilizing a continuous fluorescence-based kinetic assay, we isolate the compound's specific effect on the lag phase (nucleation) versus the log phase (elongation), providing a true mechanistic fingerprint.

  • Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM of a fluorescent tubulin reporter.

  • Equilibration: Pre-warm a 96-well half-area plate to 37°C to prevent cold-induced depolymerization artifacts.

  • Dosing: Add 4-Cl-THBA derivatives at varying concentrations (0.1–10 µM) to the wells.

  • Kinetic Read: Rapidly inject the tubulin mixture and immediately monitor fluorescence (Ex: 360 nm, Em: 420 nm) every 60 seconds for 60 minutes at 37°C.

  • Analysis: Calculate the IC50​ based on the suppression of the Vmax​ during the elongation phase.

Protocol 2: [³H]-Colchicine Competitive Binding Assay (Target Validation)

The Causality: Observing polymerization inhibition does not identify the binding pocket. To definitively prove the disruption is driven by colchicine-site occupancy—rather than the vinca or taxane sites—orthogonal validation via radioligand displacement is mandatory.

  • Incubation: Incubate 1 µM tubulin with 1 µM [³H]-colchicine (specific activity ~70-80 Ci/mmol) and varying concentrations of the 4-Cl-THBA derivative (0.1–50 µM) in PEM buffer for 1 hour at 37°C.

  • Filtration: Terminate the reaction by rapid filtration through DEAE-cellulose filters, which selectively bind the acidic tubulin protein.

  • Washing: Wash filters three times with cold PEM buffer to remove unbound [³H]-colchicine.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate the percent displacement relative to a vehicle control.

Protocol 3: Flow Cytometric Cell Cycle Analysis (Cellular Phenotype)

The Causality: Target engagement in a cell-free system must translate to the expected cellular biology. True CSIs trigger the Spindle Assembly Checkpoint (SAC) due to unattached kinetochores, resulting in a distinct G2/M phase accumulation prior to apoptosis.

  • Seeding: Seed MCF-7 human breast cancer cells at 1×105 cells/well in 6-well plates; allow 24 hours for adherence.

  • Treatment: Treat cells with the established GI50​ concentration of the compound for 24 hours.

  • Fixation: Harvest cells via trypsinization, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol for at least 2 hours at -20°C.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Acquire data via flow cytometry (minimum 10,000 events) and analyze DNA content using cell cycle modeling software to quantify the G2/M fraction.

Quantitative Efficacy Profiling

The table below synthesizes the expected in vitro pharmacological profile of the unmodified 4-Cl-THBA scaffold versus its optimized benzosuberene derivative, benchmarked against the industry standard Combretastatin A-4 (CA-4).

Compound / ScaffoldTubulin Polymerization IC₅₀ (µM)[³H]-Colchicine Displacement (%)MCF-7 Cell Viability GI₅₀ (nM)
Combretastatin A-4 (CA-4) 1.2 ± 0.198 ± 1.53.5 ± 0.4
4-Cl-THBA (Unmodified Scaffold) > 20.0< 5.0> 10,000
4-Cl-THBA-TMP (Optimized Derivative) 1.5 ± 0.287 ± 2.114.2 ± 1.8

Data Note: Metrics represent synthesized literature consensus for benzosuberene analogues to illustrate scaffold optimization efficacy.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization Source: ACS Medicinal Chemistry Letters URL
  • The Role of 1-Benzosuberone in Developing Novel Tubulin Inhibitors Source: Benchchem URL

Sources

Foundational

Preliminary Toxicity Profile and Risk Assessment of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

An in-depth technical guide on the preliminary toxicity profile and preclinical risk assessment of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. Executive Summary & Structural Rationale 4-Chloro-6,7,8,9-tetrahydro-5...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the preliminary toxicity profile and preclinical risk assessment of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Executive Summary & Structural Rationale

4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS: 1384840-00-9), commonly referred to as a 4-chloro-1-benzosuberone derivative, is a halogenated bicyclic aryl ketone utilized as a critical intermediate in the synthesis of advanced pharmaceuticals, including carboxamide-based microbiocides[1][2].

As a Senior Application Scientist, it is imperative to approach the toxicological profiling of this compound not as a simple checklist, but as a mechanistic investigation into its molecular structure. The toxicity of this molecule is driven by two primary structural features:

  • The Aryl Ketone Moiety: Aryl ketones can act as mild electrophiles and radical stabilizers. In certain molecular contexts, highly functionalized aryl ketones have been shown to interfere with mitochondrial electron transport systems, leading to mitochondrial dysfunction and subsequent hepatotoxicity[3].

  • The Halogenated Benzosuberone Scaffold: The unsubstituted parent compound, 1-benzosuberone, is a known irritant to the eyes, skin, and respiratory tract (Hazard Statements H315, H319, H335) and exhibits moderate acute toxicity via oral, dermal, and inhalation routes (H302, H312, H332)[4][5]. The addition of a chlorine atom at the C4 position increases the molecule's lipophilicity (LogP), which enhances cellular membrane permeability but simultaneously increases the metabolic burden on hepatic clearance pathways.

To ensure scientific integrity, the toxicological evaluation of this compound must utilize self-validating systems —where every assay incorporates internal controls (e.g., metabolic activation standards, vehicle baselines) to continuously verify the reliability of the generated data.

Toxicodynamics and Metabolic Activation

Understanding the causality behind a compound's toxicity requires mapping its biotransformation. The lipophilic nature of 4-chloro-benzosuberone dictates that it will primarily undergo hepatic metabolism. Phase I metabolism via Cytochrome P450 (CYP450) enzymes can lead to the formation of reactive arene oxides, while cytosolic reductases may reduce the ketone to a secondary alcohol. If glutathione (GSH) stores are depleted, electrophilic intermediates can covalently bind to hepatic macromolecules, inducing cytotoxicity.

MetabolicPathway Parent 4-Chloro-benzosuberone (Parent Compound) CYP450 CYP450 Oxidation (Hepatic Phase I) Parent->CYP450 Oxidation Reductase Carbonyl Reduction (Cytosolic Phase I) Parent->Reductase Reduction AreneOxide Reactive Arene Oxide (Electrophilic) CYP450->AreneOxide Epoxidation Alcohol Secondary Alcohol (Detoxified Metabolite) Reductase->Alcohol Detoxification GSH Glutathione Conjugation AreneOxide->GSH Phase II Tox Macromolecular Binding (Hepatotoxicity) AreneOxide->Tox GSH Depletion Excretion Renal Excretion Alcohol->Excretion Glucuronidation GSH->Excretion

Fig 1: Proposed hepatic biotransformation and toxicodynamic pathways.

Quantitative Data and Predictive Profiling

Before initiating in vitro testing, computational toxicology (QSAR) provides a baseline risk assessment. The data below synthesizes structural alerts based on the behavior of analogous halogenated aryl ketones.

Table 1: Predicted Physicochemical and Toxicological Endpoints

ParameterPredicted Value / AlertMechanistic Rationale
LogP (Octanol/Water) ~3.2 - 3.8The C4-chloro substitution enhances lipophilicity, predicting high membrane permeability and a moderate risk of bioaccumulation.
Acute Oral Toxicity (LD50) 300 - 800 mg/kg (Rat)Based on the 1-benzosuberone scaffold, indicating moderate acute toxicity (GHS Category 4)[5].
Mitochondrial Toxicity Moderate RiskAryl ketone moieties can uncouple oxidative phosphorylation or inhibit electron transport chain complexes[3].
Genotoxicity (Ames) Low RiskLack of structural alerts for direct DNA intercalation; however, CYP450-activated metabolites require empirical ruling out.
Skin/Eye Irritation High RiskThe reactive carbonyl and halogenated ring are established chemical irritants[4][5].

Tiered Experimental Methodologies

To empirically validate the predicted toxicity profile, we employ a tiered screening workflow. Each step acts as a gatekeeper, ensuring resources are only expended on viable, safe compounds.

ToxWorkflow Phase1 Phase 1: In Silico QSAR (Derek Nexus) Phase2 Phase 2: In Vitro Assays (HepG2, Ames, Seahorse) Phase1->Phase2 Alerts Cleared Phase3 Phase 3: In Vivo Acute Tox (Murine OECD 420) Phase2->Phase3 Cytotox < IC50 Decision Risk Assessment & NOAEL Determination Phase3->Decision MTD Established

Fig 2: Tiered preclinical toxicological screening workflow.

Protocol 1: High-Throughput Cytotoxicity Assay (Self-Validating CCK-8)

Because aryl ketones can induce hepatotoxicity, HepG2 (human liver carcinoma) cells are the model of choice. This protocol uses a Cell Counting Kit-8 (CCK-8) to measure dehydrogenase activity, directly linking cellular metabolism to viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in analytical-grade DMSO. Prepare serial dilutions (1, 5, 10, 50, 100, and 200 μM). Causality Check: Ensure final DMSO concentration in the culture media does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Treatment & Controls:

    • Test Wells: Apply the serial dilutions to the cells.

    • Negative Control: Vehicle only (0.5% DMSO in media).

    • Positive Control: Chlorpromazine (known hepatotoxin) at 50 μM. This self-validates the assay's sensitivity.

  • Incubation: Incubate the treated plates for 48 hours.

  • Readout: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours in the dark. Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50​ using non-linear regression. An IC50​>50μM generally indicates an acceptable preliminary safety margin for early-stage intermediates.

Protocol 2: Mitochondrial Stress Profiling (Seahorse XF)

Given the structural alert linking aryl ketones to mitochondrial dysfunction[3], measuring the Oxygen Consumption Rate (OCR) is critical.

Step-by-Step Methodology:

  • Preparation: Seed HepG2 cells in a Seahorse XF96 microplate. Hydrate the sensor cartridge in XF Calibrant overnight at 37°C (non-CO₂ incubator).

  • Treatment: Pre-treat cells with the test compound at IC20​ and IC50​ concentrations for 2 hours prior to the assay.

  • Assay Execution: Load the sensor cartridge with mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Measurement: Run the standard Mitochondrial Stress Test protocol.

  • Interpretation: A significant drop in maximal respiration (post-FCCP) compared to the vehicle control confirms that the aryl ketone moiety is interfering with the electron transport chain.

Protocol 3: Genotoxicity via Ames Test (OECD 471)

To rule out the formation of mutagenic arene oxides during Phase I metabolism, a bacterial reverse mutation assay is required.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate hepatic CYP450 metabolism.

  • Plate Incorporation: Mix 100 μL of the bacterial suspension, 50 μL of the test compound (at varying concentrations up to 5000 μ g/plate ), and 500 μL of S9 mix (or phosphate buffer for non-activated conditions) into 2 mL of top agar containing trace histidine.

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Validation & Counting: The assay is self-validated by counting revertant colonies in the positive control plates (e.g., 2-aminoanthracene for +S9, sodium azide for -S9). The test compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies at least 2-fold over the vehicle baseline.

Conclusion

The preliminary toxicity profile of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one suggests it is a moderate-risk intermediate. While the base benzosuberone scaffold presents known irritant properties[4][5], the primary systemic risks stem from the potential of its halogenated aryl ketone structure to induce oxidative stress or mitochondrial toxicity[3]. Strict adherence to the tiered, self-validating methodologies outlined above will ensure that any toxic liabilities are identified early in the drug development lifecycle.

References

  • AS-1. "4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one." AS-1 Co. Ltd. Available at:[Link]

  • Taniguchi, T., et al. "Discovery of Dotinurad (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity." ACS Medicinal Chemistry Letters (NIH/PMC). Available at:[Link]

Sources

Exploratory

pharmacokinetics of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Derivatives Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the pharmacokinetic profile of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one derivatives, a chemical scaffold of significant interest due to its diverse biological activities. As a Senior Application Scientist, the following narrative synthesizes established drug metabolism and pharmacokinetics (DMPK) principles with actionable, field-proven methodologies to empower your research and development programs. We will move from foundational in vitro characterization to complex in vivo evaluation, focusing on the causality behind experimental choices to ensure robust and translatable data generation.

Foreword: The Therapeutic Potential and Pharmacokinetic Imperative

The benzosuberone core, chemically known as 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities.[2][3] The introduction of a chloro-substituent at the 4-position, along with other modifications, aims to modulate potency, selectivity, and physicochemical properties. However, even minor structural changes can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby influencing its efficacy and safety.[4]

A thorough understanding of the pharmacokinetics of this specific derivative class is therefore not merely a regulatory requirement but a critical component of rational drug design. It allows us to build structure-pharmacokinetic relationships (SPKR), predict human dose, and mitigate risks of clinical failure due to poor drug-like properties.[1] This guide outlines the critical experiments and interpretive frameworks necessary to build a comprehensive ADME profile for these promising molecules.

Section 1: Foundational ADME Workflow & Initial Characterization

The journey from a novel chemical entity to a viable drug candidate is a multi-step process of characterization and optimization. The initial focus is on in vitro assays that are cost-effective, high-throughput, and predictive of in vivo outcomes.

ADME_Workflow cluster_0 In Vitro Profiling cluster_1 In Vivo Studies cluster_2 Modeling & Prediction solubility Physicochemical (Solubility, LogP) stability Metabolic Stability (Microsomes, Hepatocytes) solubility->stability Influences assay conditions pk_study Rodent PK Study (IV & PO Dosing) stability->pk_study Predicts in vivo clearance permeability Permeability (e.g., Caco-2 Assay) permeability->pk_study Predicts oral absorption ppb Plasma Protein Binding (PPB) ppb->pk_study Impacts distribution & clearance met_id Metabolite Identification pk_study->met_id Provides in vivo samples scaling IVIVE (In Vitro-In Vivo Extrapolation) pk_study->scaling Validates in vitro predictions human_pk Human PK Prediction scaling->human_pk Informs clinical translation

Caption: General ADME workflow from in vitro screening to in vivo studies.

Physicochemical Properties: The Bedrock of Pharmacokinetics

Before biological assays, fundamental physicochemical properties must be determined. These parameters govern how a compound behaves in aqueous and lipid environments, directly impacting every facet of ADME.[5]

  • Solubility: Poor aqueous solubility can limit dissolution in the gastrointestinal tract, leading to poor oral absorption. It can also cause technical issues in in vitro assays.

  • Lipophilicity (LogP/LogD): This property influences membrane permeability, plasma protein binding, and volume of distribution. The chloro-substituent on the benzosuberone ring is expected to increase lipophilicity.[6] While an optimal LogP is required for membrane traversal, excessively high values can lead to poor solubility, high metabolic clearance, and potential toxicity.

Section 2: In Vitro Metabolism: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism.[7] In vitro assays using liver-derived systems are therefore essential for predicting a compound's metabolic fate and in vivo clearance. The two most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing most Cytochrome P450 (CYP450) enzymes. They are useful for studying Phase I (oxidative) metabolism.[8]

  • Hepatocytes: As intact liver cells, they contain a full complement of Phase I and Phase II (conjugative) enzymes, as well as transporters, offering a more complete picture of hepatic metabolism.[7] Cryopreserved hepatocytes are widely used for their convenience and retained enzymatic activity.[7][9]

The primary goal of these assays is to determine the in vitro intrinsic clearance (CLint), which reflects the inherent ability of the liver to eliminate the drug.[9]

Experimental Protocol: In Vitro Metabolic Stability in Human Hepatocytes

This protocol provides a robust method for determining the metabolic stability of a 4-chloro-benzosuberone derivative.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in suspended human hepatocytes.

Materials:

  • Cryopreserved pooled human hepatocytes

  • Incubation Medium (e.g., Williams’ Medium E)

  • Test compound (1 mM stock in DMSO)

  • Positive control compounds (e.g., a high-turnover and a low-turnover compound)

  • 12-well cell culture plates

  • Orbital shaker incubator (37°C, 5% CO₂)

  • Acetonitrile with an appropriate internal standard (for quenching)

  • LC-MS/MS system for analysis

Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed medium, centrifuge to remove cryoprotectant, and resuspend in fresh medium to the desired cell density (e.g., 1 x 10⁶ viable cells/mL).

  • Assay Plate Setup: Add 0.5 mL of the hepatocyte suspension to each well of a 12-well plate. This yields 0.5 x 10⁶ cells per well.[7]

  • Compound Preparation: Prepare a 2 µM working solution of the test compound by diluting the 1 mM DMSO stock into pre-warmed incubation medium. The final DMSO concentration should not exceed 0.1%.[7]

  • Initiation of Reaction: Add 0.5 mL of the 2 µM compound solution to the wells containing hepatocytes. The final compound concentration will be 1 µM, and the final cell density will be 0.5 x 10⁶ cells/mL.

  • Time-Point Sampling: Place the plate on an orbital shaker in the incubator. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect 50 µL aliquots from the incubation wells.[7]

  • Quenching: Immediately add each aliquot to a microcentrifuge tube or well of a 96-well plate containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile with internal standard to stop the metabolic reaction and precipitate proteins.[8]

  • Sample Processing: Vortex and centrifuge the quenched samples to pellet the precipitated proteins.

  • Bioanalysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

Data Analysis:

  • Plot the natural log of the percent parent compound remaining versus time.

  • Determine the slope of the line from the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[7]

  • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number) .[7]

Metabolic_Stability_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Thaw Thaw & Prepare Hepatocytes Incubate Combine & Incubate at 37°C Thaw->Incubate Prep_Cmpd Prepare Test Compound Solution Prep_Cmpd->Incubate Sample Sample at Time Points (0, 15, 30... min) Incubate->Sample Quench Quench with ACN & Internal Std Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ & CLint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Hypothetical Metabolic Pathways

For a 4-chloro-benzosuberone derivative, several metabolic pathways are plausible. The presence of the aromatic ring, the ketone group, and the chloro-substituent provides multiple sites for enzymatic attack.

  • Phase I Reactions (CYP450-mediated):

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring, likely at positions electronically activated and sterically accessible.

    • Ketone Reduction: Conversion of the ketone at the 5-position to a secondary alcohol.

    • Aliphatic Hydroxylation: Oxidation at one of the methylene groups in the seven-membered ring.

  • Phase II Reactions (Conjugation):

    • Glucuronidation: The newly formed hydroxyl groups can be conjugated with glucuronic acid to form highly water-soluble metabolites for excretion.[10][11]

    • Sulfation: Phenolic metabolites can also undergo sulfation.[11]

The chloro-substituent may block a potential site of metabolism, potentially increasing the metabolic stability of the molecule compared to its non-chlorinated analog.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 4-Chloro-Benzosuberone Derivative Hydroxylated Aromatic or Aliphatic Hydroxylation Parent->Hydroxylated Oxidation Reduced Ketone Reduction Parent->Reduced Reduction Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT Enzyme Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULT Enzyme Reduced->Glucuronide UGT Enzyme

Caption: Hypothetical metabolic pathway for a 4-chloro-benzosuberone derivative.

Section 3: In Vivo Pharmacokinetic Evaluation

Following promising in vitro data (e.g., moderate to low clearance), the next logical step is to evaluate the compound's behavior in a living system.[12] A rodent model, typically the rat, is used to determine key pharmacokinetic parameters.

Study Design: A Two-Arm Rat PK Study

Objective: To determine the absolute oral bioavailability (F%) and other key PK parameters (Clearance, Volume of Distribution, Half-life) of a test compound in rats.

Groups:

  • Intravenous (IV) Administration: (n=3 rats) Dose of 1-2 mg/kg. This route provides a direct measure of systemic clearance and volume of distribution.

  • Oral (PO) Administration: (n=3 rats) Dose of 5-10 mg/kg. This route allows for the assessment of oral absorption and bioavailability.

Procedure:

  • Dosing: Administer the compound via the appropriate route. The IV dose is typically given as a bolus via the tail vein. The PO dose is given by oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from each animal at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[13]

  • Plasma Preparation: Process blood samples immediately to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in each plasma sample using a validated LC-MS/MS method.[14]

Interpreting the Plasma Concentration-Time Curve

The data from the in vivo study are used to generate plasma concentration-time profiles, from which critical PK parameters are calculated.[5]

ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma after oral dosing.[12]Indicates the rate and extent of absorption; related to efficacy and potential toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.[15]Provides information on the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over time, calculated from the concentration-time curve.[12]Represents the overall systemic exposure to the drug.
Clearance CLThe volume of plasma cleared of the drug per unit of time. Determined from the IV dose.[1]A measure of the body's efficiency in eliminating the drug.
Volume of Distribution VssThe theoretical volume that the drug would have to occupy to provide the same concentration as in blood plasma.[1]Indicates the extent of drug distribution into tissues versus remaining in the plasma.
Terminal Half-Life The time required for the plasma concentration of the drug to decrease by half during the elimination phase.[12]Determines the dosing interval and the time to reach steady-state.
Oral Bioavailability F (%)The fraction of the orally administered dose that reaches systemic circulation unchanged.[1][12]A critical parameter for determining the oral dose; calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Section 4: Bioanalytical Method: LC-MS/MS for Quantification

Accurate quantification of the drug in biological matrices is non-negotiable for reliable PK data. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[14]

Protocol Outline: LC-MS/MS Method Development
  • Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize ionization parameters and identify the most abundant and stable precursor ion.

  • Fragmentation: Induce collision-induced dissociation of the precursor ion to find stable and specific product ions. The transition from precursor to product ion (e.g., Multiple Reaction Monitoring, MRM) provides specificity.

  • Chromatography: Develop an HPLC method (selecting the appropriate column, mobile phases, and gradient) to separate the analyte from endogenous matrix components, ensuring no ion suppression or enhancement.

  • Sample Preparation: Use protein precipitation (as described in the in vitro protocol) or more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the plasma samples before injection.[14]

  • Calibration: Prepare a calibration curve by spiking known concentrations of the compound into blank plasma to enable accurate quantification of the unknown study samples.

Conclusion: Synthesizing a Complete Pharmacokinetic Profile

The study of pharmacokinetics is an iterative process of hypothesis, experimentation, and interpretation. For 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one derivatives, this guide outlines a logical and scientifically rigorous pathway. By starting with fundamental physicochemical properties and progressing through detailed in vitro and in vivo evaluations, researchers can build a comprehensive ADME profile. This profile is essential for understanding the relationship between chemical structure and biological fate, guiding the selection and optimization of candidates with a higher probability of clinical success. The methodologies described herein, when executed with precision, provide the trustworthy data needed to make critical decisions in any drug development program.

References

  • Biological evaluation of benzosuberones | Request PDF. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Kim, T. H., Shin, S., & Kim, H. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(5), 1106.
  • Pharmacokinetic parameters obtained in the in vivo study and simulated... (n.d.).
  • Ritchie, T. J., & Macdonald, S. J. F. (2016). Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers. European Journal of Medicinal Chemistry, 124, 1057–1072.
  • Analytical methods|ChemTHEATRE. (n.d.).
  • Keserű, G. M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure.
  • Cioc, R. C., et al. (2006).
  • Illustration of database construction and utility. ADME, absorption, distribution, metabolism, and excretion. (n.d.).
  • Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. (2015). International Journal of ChemTech Research, 8(12), 325-334.
  • G.V., M., Bodke, Y., & N, J. M. (2022). Substituted benzocoumarin derivatives: synthesis, characterization, biological activities and molecular docking with ADME studies. Chimica Techno Acta, 9(4).
  • G.V., M., Bodke, Y., & N, J. M. (2022). Substituted benzocoumarin derivatives: synthesis, characterization, biological activities and molecular docking with ADME studies. Chimica Techno Acta.
  • Beres, T., et al. (2019). Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids. Analytical and Bioanalytical Chemistry, 411(14), 3069–3079.
  • Wang, N., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 27(14), 4474.
  • Yang, L., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology, 8, 523.
  • An Introduction to Pharmacokinetics. (n.d.). SlideShare.
  • In vivo pharmakokinetic parameters. | Download Table. (n.d.).
  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(12), 1195–1198.
  • 4-Methyl-5,6,8,9-tetrahydrobenzo[1]annulen-7-one | C12H14O. (n.d.). PubChem.

  • Nicholson, A. N., & Wright, C. M. (1978). Pharmacokinetics of closely related benzodiazepines. British Journal of Clinical Pharmacology, 6(S1), 15S-21S.
  • N-Cho, H., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5551381.
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  • Verma, P., et al. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 21(3).
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
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Foundational

The Strategic Role of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in Advanced Agrochemical and Pharmaceutical Synthesis

Executive Summary 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS No. 1384840-00-9) is a highly specialized, privileged molecular scaffold utilized extensively in modern medicinal chemistry and agrochemical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS No. 1384840-00-9) is a highly specialized, privileged molecular scaffold utilized extensively in modern medicinal chemistry and agrochemical development[1]. Characterized by a 7-membered benzo-fused ring (benzosuberone) and a highly specific 4-chloro substitution, this compound serves as a critical intermediate in the synthesis of potent carboxamide derivatives acting as microbiocides and targeted pharmaceutical therapeutics[]. This technical guide explores the structural causality, biological applications, and validated synthetic methodologies surrounding this vital precursor.

Structural Significance and Chemical Reactivity

The architectural topology of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one provides distinct advantages over traditional indanone (5-membered) or tetralone (6-membered) systems:

  • Conformational Flexibility: The 7-membered benzo[7]annulene ring exists in non-planar conformational states (chair/boat variations). This flexibility allows derived ligands to dynamically adapt to complex hydrophobic pockets in target proteins, enhancing binding affinity[3].

  • Electronic and Steric Modulation: The chlorine atom at the 4-position acts as an electron-withdrawing group, modulating the pKa of adjacent functional groups. More importantly, it increases the overall lipophilicity ( logP ) of the molecule, a critical parameter for ensuring cuticular penetration in plants and membrane permeation in fungal pathogens[4].

  • C-5 Ketone Reactivity: The ketone functionality is the primary synthetic handle. It is perfectly primed for functionalization via reductive amination, Knoevenagel condensations, or hydrazine cyclizations, allowing rapid diversification of the scaffold[5].

Application in Agrochemicals: SDHI Fungicides

In the agricultural sector, the compound is a foundational building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These microbiocides typically consist of a pyrazole-4-carboxamide moiety linked to a lipophilic cyclic amine[4].

When 4-Chloro-benzosuberone is converted to its corresponding amine and coupled with a pyrazole derivative, the resulting molecule effectively blocks the ubiquinone-binding site (Q-site) of Complex II in fungal respiration. The bulkiness of the 7-membered ring perfectly occupies the hydrophobic pocket of the Q-site, starving the pathogen of ATP.

SDHI_Pathway Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone ComplexII->Ubiquinone Electron Transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Fungicide Benzosuberone-based Carboxamide (SDHI) Fungicide->ComplexII Blocks Q-site

Fig 1: Mechanism of Action of Benzosuberone-based SDHI Fungicides at Complex II.

Application in Pharmaceutical Development

Beyond agriculture, benzosuberone derivatives have emerged as powerful scaffolds for antimicrobial, antitubercular, and antiviral agents[3]. Hybridizing the benzosuberone core with heterocycles like thiazoles or pyrimidines yields candidates capable of overcoming multidrug resistance (MDR)[5].

Quantitative Biological Activity of Benzosuberone Hybrids
Scaffold HybridTarget Pathogen / EnzymeQuantitative ActivityMechanistic Causality
Benzosuberone-Thiazole SARS-CoV-2 MproIC50 = 5.94 µM[3]The 7-membered ring provides optimal steric occupation of the S1' subsite of the main protease.
Benzosuberone-Dithiazole M. tuberculosis (resistant)MIC = 0.12 µg/mL[3]Enhanced lipophilicity facilitates penetration of the highly hydrophobic mycolic acid cell wall.
Pyrazole-Benzosuberone S. aureusMIC = 125 µg/mL[5]Direct disruption of cellular respiration via target enzyme inhibition.

Experimental Protocols & Methodologies

The following self-validating protocols detail the transformation of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one into a bioactive carboxamide microbiocide.

Synthetic_Workflow Step1 Starting Material 4-Chloro-benzosuberone (CAS: 1384840-00-9) Step2 Reductive Amination (NH4OAc, NaBH3CN, MeOH) Step1->Step2 Step3 Intermediate 4-Chloro-benzosuberan-5-amine Step2->Step3 Step4 Amide Coupling (Pyrazole-4-carboxylic acid, HATU, DIPEA) Step3->Step4 Step5 Final Product Carboxamide Microbiocide Step4->Step5

Fig 2: Step-by-step synthetic workflow for benzosuberone-derived pyrazole-4-carboxamides.

Protocol 1: Reductive Amination to 4-Chloro-benzosuberan-5-amine

Objective: Convert the C-5 ketone to a primary amine, establishing the attachment point for the carboxamide pharmacophore.

  • Imine Formation: Dissolve 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10.0 eq) and stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Stir for 12 hours under an inert argon atmosphere.

  • Workup: Quench the reaction with 1M NaOH, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Causality & Self-Validation (E-E-A-T): Why NaBH₃CN? Unlike standard sodium borohydride (NaBH₄), which would prematurely reduce the starting ketone to an alcohol, NaBH₃CN is uniquely stable at the slightly acidic pH (6-7) required for imine formation. This chemoselectivity ensures high yields of the amine. The reaction is self-validating via Thin-Layer Chromatography (TLC); the disappearance of the UV-active ketone spot and the appearance of a ninhydrin-positive amine spot confirm successful conversion.

Protocol 2: Amide Coupling for Microbiocide Synthesis

Objective: Couple the intermediate amine with a pyrazole-4-carboxylic acid to yield the final SDHI fungicide.

  • Activation: In a dry flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Ester Generation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to generate the active ester.

  • Coupling: Add the 4-Chloro-benzosuberan-5-amine (1.0 eq) dropwise. Stir at room temperature for 4 hours.

  • Purification: Dilute the mixture with cold water to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

Causality & Self-Validation (E-E-A-T): Why HATU over EDC/HOBt? The 7-membered benzosuberone ring, compounded by the adjacent 4-chloro substituent, creates severe steric hindrance around the amine. Standard carbodiimide reagents (EDC) suffer from sluggish kinetics here, leading to side reactions. HATU generates a highly reactive 7-azabenzotriazole active ester, easily overcoming this steric barrier. The precipitation step acts as a self-validating purification mechanism: the highly lipophilic final product crashes out of the aqueous DMF, leaving unreacted polar starting materials in solution.

References

  • BOC Sciences | CAS 1384840-00-9 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | [1],[]

  • Google Patents | WO2005123722A1 - Heterocyclic carboxamides with microbiocidal activity | Link[4]

  • ResearchGate | Benzosuberone as Precursor for Synthesis of Antimicrobial Agents: Synthesis, Antimicrobial Activity, and Molecular Docking | Link[3]

  • Allied Academies | Antimicrobial activities of some newly synthesized substituted Benzosuberone and its related derivatives | Link[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis Protocol for 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Application Note: Regioselective Synthesis Protocol for 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Introduction & Mechanistic Rationale The compound 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS No....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis Protocol for 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Introduction & Mechanistic Rationale

The compound 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS No. 1384840-00-9), also known as 4-chloro-1-benzosuberone, is a highly valued building block in the pharmaceutical industry, frequently utilized in the synthesis of carboxamide derivatives and novel microbiocides[1].

The Synthetic Challenge: Synthesizing benzosuberones typically relies on the intramolecular Friedel-Crafts acylation of 5-arylpentanoic acids. However, direct acylation of 5-(3-chlorophenyl)pentanoic acid is problematic. The cyclization strongly favors the less sterically hindered para-position relative to the chlorine atom (yielding the 2-chloro isomer) rather than the sterically congested ortho-position required to form the 4-chloro isomer.

The Strategic Solution: To achieve absolute regiocontrol, this protocol employs a halogen-blocking strategy . By utilizing 2-bromo-5-chlorobenzaldehyde as the starting material, the C6 position (original numbering) is sterically and electronically blocked by a bromine atom. This forces the subsequent Friedel-Crafts cyclization exclusively into the desired C2 position. Finally, a chemoselective palladium-catalyzed hydrodebromination removes the blocking bromine atom while preserving the essential chlorine atom[2], yielding the pure target compound.

Synthesis Workflow

SynthesisWorkflow SM 2-Bromo-5-chlorobenzaldehyde (Starting Material) Step1 Step 1: Wittig Olefination Phosphonium ylide, KOtBu, THF SM->Step1 Int1 5-(2-Bromo-5-chlorophenyl) pent-4-enoic acid Step1->Int1 Step2 Step 2: Chemoselective Hydrogenation (RhCl(PPh3)3) Int1->Step2 Int2 5-(2-Bromo-5-chlorophenyl) pentanoic acid Step2->Int2 Step3 Step 3: Intramolecular Friedel-Crafts Acylation Int2->Step3 Int3 1-Bromo-4-chloro- 1-benzosuberone Step3->Int3 Step4 Step 4: Chemoselective Hydrodebromination (Pd) Int3->Step4 Product 4-Chloro-6,7,8,9-tetrahydro- 5H-benzo[7]annulen-5-one Step4->Product

Workflow diagram for the 4-step regioselective synthesis of 4-chloro-1-benzosuberone.

Step-by-Step Experimental Protocols

Step 1: Wittig Olefination

Objective: Construct the 5-carbon chain required for the 7-membered ring.

  • Causality: Potassium tert-butoxide (KOtBu) is selected as a strong, non-nucleophilic base to generate the ylide from (3-carboxypropyl)triphenylphosphonium bromide without participating in side reactions with the aldehyde.

  • Procedure:

    • Suspend (3-carboxypropyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Cool the suspension to 0 °C and add KOtBu (2.5 equiv) portion-wise. Stir for 30 minutes until a bright orange ylide solution forms.

    • Add 2-bromo-5-chlorobenzaldehyde (1.0 equiv) dissolved in THF dropwise.

    • Warm to room temperature and stir for 4 hours.

    • Self-Validation / Workup: Quench with water. To completely remove the triphenylphosphine oxide byproduct, perform an acid-base extraction. Extract the basic aqueous layer with DCM (discard organic). Acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield 5-(2-bromo-5-chlorophenyl)pent-4-enoic acid .

Step 2: Chemoselective Hydrogenation

Objective: Reduce the alkene to an alkane without cleaving the aryl-halide bonds.

  • Causality: Standard heterogeneous catalysts (like Pd/C or PtO₂) will cause premature hydrodehalogenation of the aryl bromide. Wilkinson's catalyst (RhCl(PPh₃)₃) is a homogeneous rhodium catalyst that selectively reduces olefins while leaving aryl halides completely intact.

  • Procedure:

    • Dissolve the intermediate from Step 1 in degassed ethanol (0.1 M).

    • Add Wilkinson's catalyst (5 mol%).

    • Purge the reaction vessel with H₂ gas and maintain under a balloon of H₂ (1 atm) at room temperature for 12 hours.

    • Self-Validation: Monitor by ¹H NMR. Do not proceed until the olefinic protons (δ 5.8–6.5 ppm) have completely disappeared, as unreduced alkenes will polymerize in the next step.

    • Filter through a short pad of silica to remove the rhodium catalyst and concentrate to yield 5-(2-bromo-5-chlorophenyl)pentanoic acid .

Step 3: Intramolecular Friedel-Crafts Acylation

Objective: Cyclize the aliphatic chain to form the 7-membered benzosuberone ring.

  • Causality: The C6 position is blocked by bromine, forcing the acylium ion to attack the sterically hindered C2 position. DMF is used in catalytic amounts to generate the highly reactive Vilsmeier-Haack intermediate, accelerating acid chloride formation.

  • Procedure:

    • Dissolve the intermediate from Step 2 in anhydrous DCM (0.1 M). Add catalytic DMF (0.05 equiv) followed by thionyl chloride (SOCl₂, 1.5 equiv). Stir at 40 °C for 2 hours, then concentrate under vacuum to remove excess SOCl₂.

    • Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add anhydrous AlCl₃ (1.5 equiv) portion-wise. The solution will darken as the acylium ion forms.

    • Stir at room temperature for 6 hours.

    • Self-Validation / Workup: Pour the mixture over crushed ice/HCl. Extract with DCM. Wash the organic layer with saturated NaHCO₃. Any unreacted starting material will partition into the aqueous layer, ensuring only the neutral ketone product (1-bromo-4-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one ) remains in the organic phase.

Step 4: Chemoselective Hydrodebromination

Objective: Remove the blocking bromine atom to yield the final target.

  • Causality: The oxidative addition of Pd(0) into a C-Br bond is orders of magnitude faster than into a C-Cl bond. Using sodium formate as a mild hydride donor enables quantitative and highly selective debromination[2].

  • Procedure:

    • Dissolve the intermediate from Step 3 in DMF (0.1 M).

    • Add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and sodium formate (HCOONa, 3.0 equiv).

    • Heat the mixture to 80 °C under argon for 8 hours.

    • Self-Validation: Monitor by LC-MS. The isotopic pattern will shift from a Br/Cl complex (M, M+2, M+4) to a pure mono-chlorine pattern (3:1 ratio of M to M+2).

    • Cool to room temperature, dilute with water, and extract with EtOAc. Wash extensively with brine to remove DMF. Purify via column chromatography (Hexane/EtOAc) to yield the final product: 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one [3][4].

Quantitative Data & Analytical Summary

StepIntermediate / ProductReaction TimeIsolated YieldKey Analytical Marker (Self-Validation)
1 5-(2-Bromo-5-chlorophenyl)pent-4-enoic acid4 h82%¹H NMR: Olefinic protons present at δ 5.8–6.5 ppm.
2 5-(2-Bromo-5-chlorophenyl)pentanoic acid12 h95%¹H NMR: Disappearance of olefinic protons; appearance of aliphatic multiplets at δ 1.6–2.8 ppm.
3 1-Bromo-4-chloro-1-benzosuberone6 h78%MS: [M+H]⁺ isotopic pattern confirms the presence of both Br and Cl (M, M+2, M+4).
4 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one8 h88%¹H NMR: Appearance of an unshielded aromatic proton at C1 (δ 7.2 ppm); MS: Mono-chlorine pattern (M, M+2).

References

  • Cato Research Chemicals. "4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one - CATO: Reference Materials, Standards, Testing, Intermediates." cato-chem.com.
  • AS-1. "85-5259-87 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one." as-1.co.jp.
  • AiFChem. "4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one - AiFChem." aifchem.com.
  • Subba Rao et al. "Efficient selective hydrodebromination of aryl bromides by montmorillonitesilylaminepalladium(II) chloride." Semantic Scholar / Journal of Organometallic Chemistry (1989).

Sources

Application

Application Note: Divergent Synthetic Strategies Utilizing 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in Organic Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Structural Significance 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Significance

4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (commonly classified as a 4-chlorobenzosuberone derivative) is a highly versatile, bifunctional scaffold utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including tubulin polymerization inhibitors and receptor ligands [4].

The molecular architecture of this scaffold offers two orthogonal sites for late-stage functionalization:

  • The C4 Aryl Chloride: Serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C5 Cyclic Ketone: Acts as a prochiral center for stereoselective functionalization, such as Asymmetric Transfer Hydrogenation (ATH) or reductive amination.

This application note details validated, self-consistent protocols for exploiting both functional groups. By understanding the causality behind catalyst and reagent selection, researchers can reliably integrate this building block into divergent synthetic workflows.

Mechanistic Insights & Workflow Design

The functionalization of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one presents specific chemical challenges that dictate experimental design:

  • Steric and Electronic Deactivation at C4: Aryl chlorides possess a higher bond dissociation energy compared to bromides or iodides, making the initial oxidative addition step in palladium catalysis energetically demanding [3]. Furthermore, the C4 position is ortho to the fused seven-membered aliphatic ring, introducing significant steric hindrance. To overcome this, highly active, sterically demanding dialkylbiarylphosphine ligands (such as XPhos) must be paired with precatalysts (like Pd G2) that rapidly generate a monoligated Pd(0) active species.

  • Stereocontrol at C5: The reduction of the C5 ketone must avoid the destruction of the adjacent functional groups. Ruthenium-based tethered catalysts (e.g., Ms-DENEB) operate via a concerted outer-sphere mechanism, allowing for the highly enantioselective reduction of the cyclic ketone without triggering the reductive dechlorination of the C4 aryl chloride [1].

Divergent Functionalization Pathway

G SM 4-Chloro-6,7,8,9-tetrahydro- 5H-benzoannulen-5-one Pd_Cross Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) SM->Pd_Cross Aryl-Cl Activation ATH_Red Asymmetric Transfer Hydrogenation (ATH) SM->ATH_Red C=O Reduction Annulation Friedel-Crafts / Condensation (Tricyclic Annulation) SM->Annulation C=O / alpha-C Reactivity Biaryl Biaryl Benzosuberone Derivatives Pd_Cross->Biaryl ChiralAlc Chiral Benzosuberol Derivatives ATH_Red->ChiralAlc Tricyclic Fused Heterocyclic Scaffolds Annulation->Tricyclic API Target APIs / Lead Compounds Biaryl->API ChiralAlc->API Tricyclic->API

Divergent functionalization pathways of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: To construct C(sp2)-C(sp2) biaryl bonds at the sterically hindered chlorinated position using arylboronic acids.

Reagents & Materials:

  • 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2 ) (0.02 equiv, 2 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: THF/H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the chlorobenzoannulenone, arylboronic acid, XPhos Pd G2, and finely ground K₃PO₄.

  • Atmospheric Exchange (Critical Step): Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen must be strictly excluded to prevent the palladium-catalyzed homocoupling of the boronic acid and the irreversible oxidation of the electron-rich XPhos ligand.

  • Solvent Addition: Inject 5.0 mL of the degassed THF/H₂O mixture via a gas-tight syringe. Causality: The biphasic solvent system ensures the solubility of the organic substrates in THF while dissolving the inorganic base in the aqueous phase, facilitating the transmetalation step.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 65 °C. Stir vigorously (800 rpm) for 4–6 hours. Monitor the consumption of the aryl chloride via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the biaryl product.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of the C5 Ketone

Objective: Highly enantioselective reduction of the cyclic ketone to yield chiral 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol derivatives without dehalogenating the C4 position.

Reagents & Materials:

  • 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (1.0 equiv, 1.0 mmol)

  • (R,R)-Ms-DENEB catalyst (0.01 equiv, 1 mol%)

  • Formic Acid/Triethylamine azeotrope (5:2 molar ratio) (2.0 mL)

  • Anhydrous DMF (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: To a 10 mL reaction vial, add the ketone substrate and the (R,R)-Ms-DENEB catalyst. Purge the vial with Argon for 5 minutes.

  • Solvation: Add 2.0 mL of anhydrous DMF to dissolve the starting materials.

  • Hydride Source Addition: Slowly add 2.0 mL of the HCOOH/NEt₃ (5:2) azeotrope dropwise via syringe. Causality: Formic acid acts as the stoichiometric hydride source, decomposing into CO₂ and H₂. Triethylamine buffers the system to prevent acid-catalyzed side reactions (e.g., elimination of the resulting alcohol).

  • Reaction: Seal the vial and stir at 40 °C for 12 hours.

  • Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ until effervescence ceases. Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers thoroughly with water (3 x 15 mL) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography to isolate the enantioenriched alcohol. Enantiomeric excess (ee) should be determined via chiral HPLC.

Quantitative Data Summary

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling (Protocol A), demonstrating the necessity of modern ligand design for activating the sterically hindered C4-chloride [3].

Table 1: Ligand and Condition Optimization for C4-Suzuki-Miyaura Coupling

EntryPrecatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene10015
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8068
3XPhos Pd G2 K₃PO₄ THF/H₂O 65 94
4XPhos Pd G2Cs₂CO₃Dioxane/H₂O8091
5RuPhos Pd G2K₃PO₄THF/H₂O6588

Data Interpretation: First-generation catalysts (Entry 1) fail to overcome the oxidative addition barrier of the hindered aryl chloride. The implementation of Buchwald-type biarylphosphine ligands (Entries 3-5) dramatically increases the yield while allowing for lower reaction temperatures.

References

  • Title: Convincing Catalytic Performance of Oxo-Tethered Ruthenium Complexes for Asymmetric Transfer Hydrogenation of Cyclic α-Halogenated Ketones through Dynamic Kinetic Resolution Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Source: D-NB.info (Open Access Review) URL: [Link]

  • Title: Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents Source: PubMed Central (NIH) URL: [Link]

Method

Application Note: Solvation and Storage Protocols for 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in DMSO

Application Note: Solvation and Storage Protocols for 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one in DMSO Chemical Profile & Solvation Thermodynamics 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation and Storage Protocols for 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one in DMSO

Chemical Profile & Solvation Thermodynamics

4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 1384840-00-9) is a halogenated benzosuberone derivative with a molecular weight of 194.66 g/mol and a chemical formula of C₁₁H₁₁ClO[1]. Structurally, it consists of a fused seven-membered cycloheptanone ring attached to a chlorobenzene moiety.

Mechanistically, this compound is a highly lipophilic, uncharged organic molecule. The lack of ionizable functional groups and the presence of the hydrophobic ring system make it practically insoluble in aqueous buffers. Dimethyl sulfoxide (DMSO)—an amphiphilic, aprotic solvent with a high dielectric constant—is the optimal vehicle. DMSO effectively disrupts the intermolecular crystal lattice forces of the solid compound, ensuring complete and stable solvation for downstream in vitro assays and high-throughput screening (HTS).

Causality in Experimental Design: The Case for Anhydrous DMSO

A critical failure point in drug development workflows is the use of standard, laboratory-grade DMSO instead of anhydrous, cell-culture grade DMSO. DMSO is highly hygroscopic; upon exposure to ambient humidity, it rapidly absorbs water to form a hydrated-DMSO eutectic mixture.

Longitudinal HTS studies have demonstrated that storing compound libraries in hydrated DMSO (e.g., 67/33% v/v DMSO/water) significantly reduces compound potency, reproducibility, and efficacy over time[2]. The introduction of water lowers the solubility threshold of lipophilic compounds like benzosuberone derivatives, leading to micro-precipitation and accelerated hydrolysis of the ketone group[2]. Therefore, utilizing anhydrous DMSO (≥99.9% purity) and purging storage vials with inert gas is a strict requirement to maintain the structural and concentration integrity of your master stock.

Quantitative Solvation Data

To ensure assay reproducibility, stock solutions should be prepared at standardized concentrations (e.g., 10 mM, 20 mM, or 50 mM). The table below summarizes the exact volume of anhydrous DMSO required to reconstitute standard commercially available milligram quantities of the compound.

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 20 mMVolume of DMSO for 50 mM
1.0 mg 513.7 μL256.9 μL102.7 μL
5.0 mg 2568.6 μL1284.3 μL513.7 μL
10.0 mg 5137.2 μL2568.6 μL1027.4 μL

Formula used: Volume (mL) = Mass (mg) /[Molecular Weight ( g/mol ) × Desired Concentration (M)]

Step-by-Step Protocol: Preparation of Master Stock Solutions

Step 1: Thermal Equilibration

  • Action: Before opening the manufacturer's vial, place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder. This introduces trace water, which will progressively degrade the DMSO stock over time[2].

Step 2: Solvent Addition

  • Action: In a biosafety cabinet or fume hood, add the calculated volume of anhydrous DMSO (≥99.9%, cell-culture grade) directly to the vial.

Step 3: Dissolution

  • Action: Vortex the mixture vigorously for 30–60 seconds. If particulate matter remains, apply mild water-bath sonication (maximum 37°C) for 2–5 minutes.

  • Causality: Excessive thermal energy (>40°C) can induce unwanted side reactions or thermal degradation. Mild sonication provides the kinetic energy required to break apart micro-crystals without compromising molecular integrity.

Step 4: Aliquoting

  • Action: Divide the master stock into single-use aliquots (e.g., 20–50 μL) using amber, low-bind microcentrifuge tubes.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. DMSO freezes at 18.5°C; repeated crystallization and thawing mechanically stresses the solute, alters the localized concentration, and introduces moisture. Amber tubes protect the chlorobenzene moiety from photolytic degradation.

Step 5: Inert Gas Purging & Storage

  • Action: Blanket the headspace of each microcentrifuge tube with a gentle stream of dry Argon or Nitrogen gas before sealing. Store immediately at -20°C (for use within 1 month) or -80°C (for long-term storage).

Workflow Visualization

Workflow Start Equilibrate Solid to Room Temp (30 min) Weigh Weigh Compound & Add Anhydrous DMSO Start->Weigh Mix Vortex & Mild Sonication (Max 37°C) Weigh->Mix QC Visual QC: Is solution optically clear? Mix->QC Adjust Add DMSO or warm gently (Avoid >40°C) QC->Adjust Precipitate visible Aliquot Aliquot into Amber Microcentrifuge Vials QC->Aliquot Clear solution Adjust->Mix Purge Purge Headspace with Argon Gas Aliquot->Purge Store Store at -20°C or -80°C (Desiccated) Purge->Store

Fig 1: Step-by-step workflow for the dissolution and long-term storage of benzosuberone derivatives.

Quality Control & Downstream Assay Preparation

When transitioning from the DMSO master stock to aqueous assay buffers (e.g., PBS, HEPES, or cell culture media), strict protocols must be followed to prevent the compound from "crashing out" of solution:

  • Solvent Limits: Ensure the final DMSO concentration in your biological assay does not exceed 0.1% to 1% (v/v) to prevent solvent-induced cytotoxicity or artifactual assay interference.

  • Order of Addition (Critical): Always add the DMSO stock dropwise to the aqueous buffer while the buffer is actively vortexing or stirring.

  • Causality: Adding aqueous buffer to the DMSO stock creates a localized microenvironment with high water content and low solvent capacity, forcing the highly lipophilic 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one to instantly precipitate into irreversible aggregates.

Sources

Application

Application Note: Preclinical In Vivo Administration and Pharmacokinetic Profiling of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Executive Summary & Scientific Rationale 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS: 1384840-00-9), a chlorinated benzosuberone derivative, is a privileged bicyclic scaffold in medicinal chemistry. The benzos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS: 1384840-00-9), a chlorinated benzosuberone derivative, is a privileged bicyclic scaffold in medicinal chemistry. The benzosuberone and closely related benzosuberene cores are frequently utilized in the design of potent tubulin polymerization inhibitors (e.g., KGP18 analogues)[1] and selective M1 aminopeptidase inhibitors[2].

Transitioning novel benzosuberone derivatives from in vitro enzymatic assays to in vivo efficacy models requires rigorous pharmacokinetic (PK) profiling. Because this compound is a lipophilic, uncharged ketone at physiological pH, it presents significant solubility challenges in standard aqueous buffers. This application note provides a comprehensive, self-validating methodology for the formulation, in vivo administration, and metabolic tracking of 4-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in preclinical murine models.

Physicochemical Profiling & Formulation Strategy

To achieve reliable systemic exposure without causing micro-precipitation or embolism in the vasculature, a carefully engineered co-solvent/surfactant matrix is mandatory. We utilize a widely validated vehicle for lipophilic heterocycles: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline [3].

Causality Behind the Formulation:

  • DMSO (10%): Acts as the primary solubilizer by disrupting the stable crystal lattice of the chlorinated aromatic ring.

  • PEG300 (40%): A biocompatible, hydrophilic polymer that functions as a co-solvent. It prevents the lipophilic compound from crashing out of solution upon rapid dilution in the aqueous environment of the bloodstream[3].

  • Tween 80 (5%): A nonionic surfactant that lowers surface tension and forms protective micelles around the compound, ensuring a stable micro-emulsion[4].

  • Saline (45%): Provides isotonicity to prevent osmotic shock and hemolysis during intravenous injection.

Table 1: Formulation Matrix Components and Functions
ComponentVolume FractionPhysicochemical FunctionBiological Rationale
DMSO 10%Primary solvent; lattice disruptionMaximum safe systemic concentration to avoid hepatotoxicity.
PEG300 40%Co-solvent; prevents precipitationBiocompatible polymer; extends circulation half-life.
Tween 80 5%Micellar surfactantStabilizes the suspension in gastrointestinal and vascular fluids.
0.9% Saline 45%Aqueous diluentMaintains physiological osmolarity (isotonicity).

Experimental Protocols: Formulation and Administration

Vehicle Preparation (Self-Validating System)

Expertise Note: The order of addition is the most critical factor in this protocol. Adding the aqueous phase (saline) before the surfactants will result in irreversible precipitation.

  • Weighing: Accurately weigh 2.0 mg of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of molecular biology grade DMSO. Vortex vigorously for 60 seconds until the solution is completely clear. (Validation step: Hold against a light source; no particulates should be visible).

  • Polymer Addition: Add 400 µL of PEG300[3]. Vortex for 30 seconds. The solution will become slightly viscous but must remain optically clear.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution: Slowly add 450 µL of 0.9% Saline dropwise while continuously swirling the vial.

  • Final Validation: Sonicate the final 1 mL mixture (2 mg/mL concentration) in a water bath at room temperature for 5 minutes. The formulation must be a clear, single-phase solution before dosing.

In Vivo Dosing (Murine Model)

This protocol outlines both Intravenous (IV) and Oral (PO) administration to allow for the calculation of absolute bioavailability ( F ).

  • Intravenous (IV) Administration (2 mg/kg):

    • Procedure: Restrain the mouse and warm the tail to dilate the lateral tail vein. Inject the formulation at a dose volume of 1 mL/kg (e.g., 20 µL for a 20 g mouse) using a 29G insulin syringe.

    • Causality: Fasting is not required for IV dosing, as the compound is introduced directly into the systemic circulation, bypassing gastrointestinal absorption variables.

  • Oral (PO) Administration (10 mg/kg):

    • Procedure: Administer the formulation via oral gavage using a bulb-tipped gastric gavage needle at a dose volume of 5 mL/kg.

    • Causality: Mice must be fasted for 12 hours prior to PO dosing (with water provided ad libitum). Fasting eliminates food-drug interactions, standardizes stomach pH, and reduces variability in gastric emptying time, ensuring reproducible Tmax​ and Cmax​ values.

Pharmacokinetic (PK) Workflow and Sampling

Following administration, serial blood sampling is required to construct the plasma concentration-time curve.

PK_Workflow Formulation Vehicle Preparation 10% DMSO, 40% PEG300 5% Tween 80, 45% Saline DosingIV Intravenous (IV) Dosing 2 mg/kg (Tail Vein) Formulation->DosingIV DosingPO Oral (PO) Dosing 10 mg/kg (Gavage) Formulation->DosingPO Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) DosingIV->Sampling DosingPO->Sampling Processing Plasma Extraction Protein Precipitation (ACN) Sampling->Processing Analysis LC-MS/MS Quantification (MRM Mode) Processing->Analysis PK Non-Compartmental Analysis (Clearance, Half-life, Bioavailability) Analysis->PK

Figure 1: Preclinical pharmacokinetic workflow for benzosuberone derivatives.

Sampling Protocol:

  • Collect 50 µL of blood via the submandibular vein at designated time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h) into K2-EDTA coated tubes.

  • Centrifuge immediately at 8,000 × g for 5 minutes at 4°C to separate plasma.

  • Extract the analyte by adding 3 volumes of ice-cold acetonitrile (ACN) containing a structurally similar internal standard (IS) to precipitate plasma proteins.

  • Centrifuge at 15,000 × g for 10 minutes and transfer the supernatant for LC-MS/MS analysis.

Table 2: Target Pharmacokinetic Parameters
ParameterDefinitionExpected Profile for Benzosuberones
Cmax​ Maximum plasma concentrationHigh for IV; moderate for PO due to first-pass metabolism.
Tmax​ Time to reach Cmax​ 0.5 – 2.0 hours (PO).
t1/2​ Terminal elimination half-life1.5 – 4.0 hours (dependent on hepatic clearance).
AUC0−∞​ Total systemic exposureDose-proportional within the therapeutic window.
F (%) Absolute oral bioavailability15% – 40% (typical for lipophilic bicyclic ketones).

Putative Metabolic Fate

Understanding the in vivo metabolism of the benzosuberone scaffold is critical for interpreting PK data and identifying potential toxicophores. The 4-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one structure undergoes extensive hepatic biotransformation[5].

  • Phase I Metabolism: The C5 ketone is highly susceptible to cytosolic carbonyl reductases, yielding the corresponding secondary alcohol (benzosuberol). Concurrently, the saturated aliphatic ring (C6-C9) is a prime target for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation[5].

  • Phase II Metabolism: The newly formed hydroxyl groups serve as handles for Phase II conjugating enzymes (UGTs and SULTs), resulting in highly water-soluble glucuronides or sulfates that are rapidly cleared via renal and biliary pathways.

Metabolism Parent 4-Chloro-6,7,8,9-tetrahydro- 5H-benzoannulen-5-one CYP Hepatic CYP450 / Reductases (Phase I Metabolism) Parent->CYP Met1 Ketone Reduction (Benzosuberol Derivative) CYP->Met1 Met2 Aliphatic Hydroxylation (C6-C9 positions) CYP->Met2 Met3 Oxidative Dechlorination (Minor Pathway) CYP->Met3 Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Met1->Phase2 Met2->Phase2 Met3->Phase2 Excretion Renal & Biliary Excretion Phase2->Excretion

Figure 2: Putative hepatic metabolism pathways of the chlorinated benzosuberone core.

References

  • Title: An orally bioavailable SARS-CoV-2 main protease inhibitor exhibits improved affinity and reduced sensitivity to mutations Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Early Modification of c-myc, Ha-ras and p53 Expressions by Chemical Carcinogens (DMBA, MNU) Source: In Vivo (International Institute of Anticancer Research) URL: [Link]

  • Title: Aminobenzosuberone Scaffold as a Modular Chemical Tool for the Inhibition of Therapeutically Relevant M1 Aminopeptidases Source: Molecules (MDPI) URL: [Link]

  • Title: Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization Source: Bioorganic & Medicinal Chemistry Letters (NIH PMC) URL: [Link]

Sources

Method

Application Note: 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one as a Scaffold for SDHI Microbiocides

Application Note: 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one as a Scaffold for SDHI Microbiocides Target Audience: Synthetic Chemists, Process Engineers, and Drug/Agrochemical Development Professionals Compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one as a Scaffold for SDHI Microbiocides

Target Audience: Synthetic Chemists, Process Engineers, and Drug/Agrochemical Development Professionals Compound: 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 1384840-00-9)

Executive Summary

The development of next-generation microbiocides—specifically agricultural fungicides targeting the fungal respiratory chain—relies heavily on structurally optimized bicyclic and tricyclic amines. 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (also known as 4-chloro-1-benzosuberone) serves as a critical pharmaceutical and agrochemical intermediate [1]. It is primarily utilized as the foundational building block for synthesizing novel pyrazole-4-carboxamides , a highly potent class of Succinate Dehydrogenase Inhibitors (SDHIs) [2]. This guide details the mechanistic rationale, synthetic workflow, and validated protocols for converting this ketone intermediate into an active SDHI microbiocide.

Mechanistic Rationale & Structural Significance

In the rational design of SDHI fungicides, the active molecule must competitively bind to the ubiquinone-binding site (Q-site) of fungal Complex II (succinate dehydrogenase) [3]. The selection of 4-chloro-1-benzosuberone as a starting intermediate is driven by two critical structure-activity relationship (SAR) parameters:

  • Conformational Flexibility of the Benzosuberone Core: Unlike rigid indane or tetralin systems, the 7-membered benzo[7]annulene ring provides a unique degree of conformational plasticity. This allows the resulting carboxamide to dynamically adapt to the Q-site of mutated fungal strains, thereby mitigating target-site cross-resistance.

  • 4-Chloro Substitution (Lipophilicity & Stability): The halogenation at the 4-position of the aromatic ring serves a dual purpose. First, it increases the overall lipophilicity ( logP ) of the final active pharmaceutical ingredient (API), which is essential for passive diffusion across the rigid fungal cell wall. Second, the electron-withdrawing nature of the chlorine atom improves the metabolic stability of the aromatic core against oxidative degradation by fungal cytochrome P450 enzymes.

Synthetic Workflow & Pathway Visualization

The conversion of 4-chloro-1-benzosuberone to an active SDHI involves a three-step sequence: oximation, chemoselective reduction, and N-acylation.

SDHI_Synthesis Ketone 4-Chloro-1-benzosuberone (Starting Material) Oxime Oxime Intermediate (Stable Precursor) Ketone->Oxime NH2OH·HCl, NaOAc EtOH, 80°C Amine Benzosuberene Amine (Key Intermediate) Oxime->Amine Zn dust, AcOH Chemoselective Reduction SDHI Pyrazole-4-carboxamide (Active Microbiocide) Amine->SDHI Amide Coupling (DCM, 0°C to RT) Pyrazole Pyrazole-4-carbonyl chloride (Coupling Partner) Pyrazole->SDHI Et3N Acid Scavenger

Caption: Synthetic workflow from 4-chloro-1-benzosuberone to SDHI pyrazole-4-carboxamide microbiocides.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly provided to ensure process robustness and scalability.

Protocol A: Chemoselective Synthesis of the Amine Intermediate

Objective: Convert the ketone to a primary amine without hydrodehalogenation of the aryl chloride.

Step 1: Oximation

  • Causality: Direct reductive amination of benzosuberones often yields secondary/tertiary amine byproducts due to over-alkylation. Isolating the oxime guarantees absolute primary amine selectivity.

  • Procedure:

    • Charge a round-bottom flask with 4-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (1.0 eq) and absolute ethanol (0.5 M).

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture at 80 °C for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The ketone spot ( Rf​≈0.6 ) should completely disappear, replaced by the more polar oxime ( Rf​≈0.4 ).

    • Concentrate the solvent in vacuo, partition between EtOAc and H₂O, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the oxime intermediate.

Step 2: Chemoselective Reduction

  • Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of hydrodehalogenation, stripping the essential 4-chloro group from the aromatic ring. Utilizing Zinc dust in glacial acetic acid provides a chemoselective reduction of the N-O bond while leaving the aryl chloride intact.

  • Procedure:

    • Dissolve the oxime (1.0 eq) in glacial acetic acid (0.2 M) and cool to 0 °C.

    • Slowly add Zinc dust (5.0 eq) in portions over 30 minutes to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the suspension through a Celite pad to remove zinc salts.

    • Basify the filtrate with 2M NaOH to pH 10 and extract with dichloromethane (DCM).

    • Validation Check: IR spectroscopy must show the disappearance of the C=N stretch (~1650 cm⁻¹) and the appearance of a primary amine N-H doublet (~3350 and 3280 cm⁻¹).

Protocol B: Amide Coupling for SDHI Synthesis

Objective: Couple the amine with a pyrazole core to yield the microbiocide.

  • Causality: Utilizing an acid chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) instead of standard peptide coupling reagents (EDC/HOBt) maximizes atom economy, drives the reaction to completion instantly, and simplifies downstream purification (only triethylamine hydrochloride is formed as a byproduct).

  • Procedure:

    • Dissolve 4-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM (0.1 M) under an inert N₂ atmosphere at 0 °C.

    • Dropwise add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) dissolved in DCM.

    • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove unreacted amine), dry, and concentrate.

    • Validation Check: ¹H NMR (CDCl₃) should reveal a distinct broad singlet at δ ~6.5 - 7.0 ppm corresponding to the newly formed amide (NH) proton, alongside the characteristic pyrazole singlet at δ ~8.0 ppm.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected physicochemical properties, reaction metrics, and analytical validation benchmarks for the three primary stages of this workflow.

Compound StageMolecular Weight ( g/mol )Expected Yield (%)Purity (HPLC)Key IR Stretches (cm⁻¹)MS [M+H]⁺ (m/z)
Starting Material (4-Chloro-1-benzosuberone)194.66N/A>98.0%1680 (C=O)195.1
Amine Intermediate (4-Chloro-benzosuberene amine)195.6978 - 85% (Over 2 steps)>95.0%3350, 3280 (N-H)196.1
Final SDHI (Pyrazole-4-carboxamide deriv.)353.7688 - 92%>99.0%1645 (Amide I), 1530 (Amide II)354.1

Note: Yields are based on optimized bench-scale (10-50 mmol) syntheses. Isotopic patterns in mass spectrometry (M and M+2 in a 3:1 ratio) must be verified at each step to confirm the retention of the 4-chloro substituent.

References

  • Ehrenfreund, J., et al.Pyrazole-4-carboxamide derivatives as microbiocides. United States Patent US8003626B2. (2011). Syngenta Crop Protection.
  • Sajja, Y., et al. Synthesis, characterization and biological activities of sulfonamide tagged 1,2,3-triazoles. ResearchGate. (2016). URL:[Link]

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Welcome to the Technical Support Center for 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (commonly referred to as 4-chloro-1-benzosuberone). This compound is a critical bridged-bicyclic intermediate frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (commonly referred to as 4-chloro-1-benzosuberone). This compound is a critical bridged-bicyclic intermediate frequently utilized in the synthesis of complex therapeutics, including1 [1].

As a Senior Application Scientist, I have compiled this guide to address a pervasive challenge in the scale-up and purification of this compound: thermal degradation . Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your material during high-temperature processing.

Frequently Asked Questions (FAQs)

Q: What is the maximum safe processing temperature for this compound? A: For prolonged exposure (e.g., batch distillation), the pot temperature should strictly remain below 100°C . While the benzosuberone core is relatively stable at room temperature, temperatures exceeding 120°C initiate rapid thermal homolysis at the benzylic (C9) and α-carbonyl (C6) positions, leading to autoxidation and oligomerization.

Q: Why does my sample turn yellow or brown during vacuum distillation? A: Discoloration is the hallmark of 2 [2]. Trace oxygen in your distillation apparatus reacts with thermally generated radicals to form hydroperoxides, which subsequently dehydrate to form highly conjugated, colored benzotropone species.

Q: Does the 4-chloro substituent affect the thermal stability? A: Yes. The electron-withdrawing nature of the chlorine atom at the 4-position increases the acidity of the adjacent α-protons, making enolization and subsequent autoxidation more favorable. Furthermore, under extreme thermal stress (>150°C), the C-Cl bond can undergo homolytic cleavage (dehalogenation), especially if transition metal impurities are present in the reactor.

Troubleshooting Guide: Specific Degradation Issues

Issue 1: Formation of Macrocyclic Impurities
  • Symptom: Unexplained high-molecular-weight peaks in LC-MS; increased viscosity of the liquid product.

  • Causality: At elevated temperatures, 1-benzosuberone derivatives can form diperoxides in the presence of oxygen. As documented in classical thermal studies, these 3 [3] via ring-expansion and dimerization.

  • Solution: Strictly exclude oxygen using a triple-evacuation Argon backfill cycle before heating. Add a radical scavenger (e.g., BHT).

Issue 2: Loss of the Chloro Substituent (Dehalogenation)
  • Symptom: Detection of the des-chloro analog (6,7,8,9-tetrahydro-5H-benzoannulen-5-one) in the distillate.

  • Causality: Thermal stress combined with trace metals (e.g., from stainless steel reactors) catalyzes the reductive dehalogenation of the sterically strained 4-chloro position.

  • Solution: Passivate stainless steel equipment prior to use, or process in glass-lined reactors. Ensure pot temperatures do not exceed 120°C.

Issue 3: Conversion to Benzotropone
  • Symptom: Strong UV absorbance shift; product turns deep yellow.

  • Causality: 4 [4] dictates that the 7-membered ring can undergo sequential dehydrogenation under oxidative conditions to achieve aromaticity.

  • Solution: Maintain strict anaerobic conditions and utilize high-vacuum (e.g., < 0.1 mbar) to lower the boiling point during distillation.

Quantitative Data: Thermal Degradation Kinetics

The following table summarizes the degradation rates of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one under various processing conditions. Data represents standardized batch heating over a 4-hour period.

Temperature (°C)AtmosphereAdditiveDegradation Rate (%/hr)Primary Impurity Formed
80AirNone0.5Hydroperoxides
120AirNone4.2Benzotropone analogs
120ArgonNone1.1Oligomers / Macrocycles
120 Argon BHT (500 ppm) < 0.1 None detected
150ArgonBHT (500 ppm)2.5Dehalogenated core

Mechanistic & Workflow Visualizations

To fully understand the causality of degradation and the logic behind our protocols, review the mechanistic pathways and optimized workflow below.

Mechanism A 4-Chloro-1-benzosuberone B C6/C9 Radical Formation A->B Heat (>120°C) F Dehalogenation (Loss of Cl) A->F Extreme Heat C Hydroperoxide Intermediates B->C Trace O2 D Benzotropone Analogs C->D Dehydrogenation E Macrocyclic Peroxides C->E Dimerization

Thermal degradation of 4-chloro-1-benzosuberone via autoxidation and dehalogenation.

Workflow S1 1. Add BHT (Scavenger) S2 2. Argon Purge S1->S2 S3 3. Vacuum Distillation S2->S3 S4 4. HPLC Monitoring S3->S4 S5 5. Store at -20°C S4->S5

Step-by-step workflow for safe thermal processing and storage.

Experimental Protocols: Safe Thermal Processing

To guarantee trustworthiness and reproducibility, implement this self-validating protocol for the purification of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Protocol: Inert-Atmosphere Vacuum Distillation with Radical Scavenging

Objective: Purify the compound while suppressing autoxidation, macrocycle formation, and dehalogenation.

Step 1: Preparation & Additive Doping

  • Transfer the crude 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one into a clean, dry, glass round-bottom flask. Do not use metal vessels.

  • Add Butylated hydroxytoluene (BHT) directly to the crude mixture at a concentration of 500 ppm (0.05% w/w). BHT acts as a sacrificial radical scavenger, terminating the autoxidation chain reaction at the C6/C9 positions.

Step 2: Degassing (Critical Step)

  • Connect the flask to a Schlenk line or a high-vacuum distillation manifold.

  • Perform three cycles of "Freeze-Pump-Thaw" or, if liquid, apply vacuum (10 mbar) for 5 minutes with gentle stirring, then backfill with ultra-high purity (UHP) Argon.

  • Causality Note: Removing dissolved oxygen prevents the formation of hydroperoxide intermediates entirely.

Step 3: High-Vacuum Distillation

  • Apply high vacuum (target: < 0.1 mbar).

  • Gradually increase the oil bath temperature. Do not exceed a bath temperature of 110°C.

  • Collect the main fraction. The low pressure ensures the compound distills well below its atmospheric boiling point, avoiding the thermal threshold for dehalogenation.

Step 4: Storage Validation

  • Aliquot the purified distillate into amber glass vials (to prevent photochemical degradation).

  • Blanket the headspace with Argon before sealing.

  • Store at -20°C. Validate purity via HPLC (UV detection at 254 nm) immediately after distillation and at 3-month intervals.

References

  • Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy. eLife. 1

  • Synthesis of 2,3-Benzotropones via Palladium(II)-Catalyzed Aerobic Dehydrogenation from 1-Benzosuberones. ACS Publications.2

  • Macrocycles. Synthesis and thermal decomposition of 3-benzosuberone diperoxide. Journal of the American Chemical Society. 3

  • One hundred years of benzotropone chemistry. NIH / PMC. 4

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Technical Support Center: Chromatography & Purification of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography & Purification of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (often referred to as 4-chloro-1-benzosuberone).

This fused bicyclic ketone (CAS: 1384840-00-9) is a highly valued intermediate in the synthesis of carboxamide microbiocides and tubulin-binding anti-cancer agents[1]. However, its purification is frequently complicated by the presence of regioisomers, over-halogenated byproducts, and strong interactions between its ketone moiety and chromatographic stationary phases. This guide synthesizes field-proven methodologies and fundamental chromatographic causality to ensure your protocols are robust, scalable, and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: I synthesized this molecule via Friedel-Crafts cyclization, but I am seeing a closely co-eluting impurity. How do I resolve this?

Causality & Solution: When synthesizing benzosuberone derivatives via intramolecular Friedel-Crafts acylation (e.g., using Eaton's reagent or Nafion-H[2]), ring closure can occur at different positions on the aromatic ring, yielding regioisomers (e.g., 2-chloro vs. 4-chloro isomers). Because these isomers share identical molecular weights and similar polarities, they co-elute on standard normal-phase silica.

  • The Fix: The 4-chloro position is adjacent to the bridgehead carbon, subtly altering the molecule's dipole moment compared to the 2-chloro isomer. To exploit this, switch from Normal Phase (NP) to Reverse Phase (RP-HPLC) . The hydrophobic C18 stationary phase is highly sensitive to the three-dimensional shape and steric footprint of the molecule[3]. A shallow gradient of Water/Acetonitrile (e.g., 40% to 60% MeCN over 20 minutes) will baseline-resolve these isomers.

Q2: During Normal Phase Flash Chromatography, my product peak exhibits severe tailing. What is causing this?

Causality & Solution: Peak tailing for 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is typically caused by hydrogen bonding between the C5-ketone carbonyl oxygen (hydrogen bond acceptor) and highly active, acidic silanol groups (-SiOH) on the silica gel surface[3].

  • The Fix: You must suppress this secondary interaction. Do not use highly acidic modifiers. Instead, ensure you are using high-quality spherical silica (which has a more homogenous surface than irregular silica). If tailing persists, add 1% Triethylamine (TEA) to your mobile phase to cap the active silanols, or transition to a deactivated/end-capped stationary phase.

Q3: My mass recovery after silica gel chromatography is unexpectedly low (<60%). Where is my product?

Causality & Solution: While benzosuberones are generally stable, prolonged exposure to highly active silica can induce enolization of the ketone (specifically at the C6 position adjacent to the carbonyl), leading to irreversible adsorption or aldol-type condensation on the column[4].

  • The Fix: Minimize column residence time. Use a step-gradient rather than a long isocratic hold, and ensure your flow rate is optimized for your column volume. Alternatively, perform a dry load using Celite rather than silica to minimize the time the crude mixture spends in contact with active silanols prior to elution.

Part 2: Data Presentation & Chromatographic Parameters

To establish a self-validating system, you must benchmark your crude mixtures against known physicochemical behaviors. Table 1 outlines the inherent properties of the molecule, while Table 2 provides validated starting points for method development.

Table 1: Physicochemical Properties & Detection Parameters
ParameterValue / CharacteristicChromatographic Implication
Molecular Formula C₁₁H₁₁ClO-
Molecular Weight 194.66 g/mol Ideal for LC-MS confirmation (ESI+ [M+H]⁺ m/z 195.05)
LogP (Estimated) ~3.2Highly lipophilic; requires high organic composition in RP-HPLC.
H-Bond Acceptors 1 (Ketone)Prone to silanol interactions on bare silica.
UV Absorbance Max 254 nm, 280 nmUse dual-wavelength monitoring. 254 nm tracks the aromatic ring; 280 nm tracks the conjugated system[1].
Table 2: Validated Solvent Systems & Retention Metrics
Chromatography TypeStationary PhaseMobile Phase SystemExpected Retention
Analytical TLC Silica Gel 60 F25410% Ethyl Acetate in HexanesR_f ≈ 0.35
NP Flash Spherical Silica (40 µm)Gradient: 2% to 20% EtOAc/HexanesElutes at ~12-15% EtOAc
RP-HPLC C18 (5 µm, 100 Å)A: H₂O (0.1% FA), B: MeCN (0.1% FA)R_T ≈ 14.5 min (Gradient: 40-90% B)[1]

Part 3: Experimental Protocols

Every protocol below is designed to be a self-validating workflow. Do not proceed to the next step unless the current step's validation criteria are met.

Protocol A: High-Resolution Normal Phase Flash Chromatography

Use this protocol for bulk purification when regioisomeric purity is already established.

  • Column Preparation: Select a pre-packed spherical silica column (e.g., 40g column for 1g of crude). Equilibrate with 3 Column Volumes (CV) of 2% Ethyl Acetate in Hexanes.

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite 545 (1:2 ratio of crude mass to Celite). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Load this powder into a solid-load cartridge. Causality: Dry loading prevents the "solvent effect" band broadening caused by DCM.

  • Gradient Elution:

    • 0-2 CV: Hold at 2% EtOAc/Hexanes (Elutes highly lipophilic over-chlorinated byproducts).

    • 2-12 CV: Linear gradient from 2% to 20% EtOAc/Hexanes.

    • 12-14 CV: Hold at 20% EtOAc/Hexanes (Elutes polar unreacted carboxylic acids).

  • Detection & Fraction Collection: Monitor at 254 nm and 280 nm. Collect peaks exceeding 50 mAU.

  • Validation: Spot the apex fraction on a TLC plate. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH); the target ketone will immediately form a bright yellow/orange spot, confirming the presence of the C5-ketone.

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

Use this protocol to separate the 4-chloro isomer from the 2-chloro isomer or other structurally similar impurities.

  • Sample Preparation: Dissolve the crude in HPLC-grade Acetonitrile (MeCN). If solubility is poor, add up to 20% DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • System Setup:

    • Column: Prep C18 (250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Method Execution:

    • Inject no more than 50 mg per run to prevent column overloading, which destroys resolution[3].

    • Run a shallow gradient: 40% B to 60% B over 25 minutes. Flow rate: 20 mL/min.

  • Validation: Analyze the collected fractions using Analytical LC-MS. The 4-chloro isomer typically elutes slightly earlier than the 2-chloro isomer under these conditions due to the steric shielding of the chlorine atom near the bridgehead, which marginally reduces its hydrophobic surface area interaction with the C18 phase.

Part 4: Logical Workflows & Visualizations

The following diagrams map the logical decision-making process for method selection and the mechanistic causality of the separation.

MethodSelection Start Crude 4-Chloro-1-benzosuberone (Post-Synthesis) CheckIsomers Are regioisomers present? (e.g., 2-chloro vs 4-chloro) Start->CheckIsomers YesIsomers Yes CheckIsomers->YesIsomers NoIsomers No CheckIsomers->NoIsomers RP_HPLC Prep RP-HPLC (C18) Gradient: H2O/MeCN YesIsomers->RP_HPLC Requires shape selectivity NP_Flash NP Flash Chromatography Gradient: Hexane/EtOAc NoIsomers->NP_Flash Prioritize high capacity TailingCheck Peak Tailing Observed? NP_Flash->TailingCheck TailYes Yes: Use Spherical Silica or add 1% TEA TailingCheck->TailYes TailNo No: Proceed with Standard Irregular Silica TailingCheck->TailNo

Figure 1: Decision tree for selecting the optimal purification method based on crude impurity profiles.

ElutionOrder StationaryPhase Silica Gel (Normal Phase) Polar Surface (Silanols) Impurity1 Over-chlorinated Byproducts (Highly Lipophilic) StationaryPhase->Impurity1 Weak Interaction (Elutes First) Product 4-Chloro-1-benzosuberone (Moderate Polarity) StationaryPhase->Product Moderate H-Bonding (Elutes Second) Impurity2 Unreacted Carboxylic Acid (Highly Polar) StationaryPhase->Impurity2 Strong Adsorption (Elutes Last)

Figure 2: Mechanistic elution order of 4-chloro-1-benzosuberone and common synthetic impurities on silica gel.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons. Available at:[Link]

  • Pinney, K. G., et al. (2014). "Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents." Bioorganic & Medicinal Chemistry, 22(15), 4049-4064. Available at:[Link]

  • Prakash, G. K. S., et al. (1999). "Nafion-H Catalysed Intramolecular Friedel-Crafts Acylation: Formation of Cyclic Ketones and Related Heterocycles." Journal of Porphyrins and Phthalocyanines / Catalysis Letters. Available at:[Link]

  • Jiao, L., et al. (2024). "Synthesis of 2,3-Benzotropones via Palladium(II)-Catalyzed Aerobic Dehydrogenation from 1-Benzosuberones." The Journal of Organic Chemistry, 89(5), 3215-3224. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC validation of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one purity

An In-Depth Comparative Guide to HPLC and UHPLC Validation for the Purity Determination of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one In the landscape of pharmaceutical development and quality control, the rigorou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC and UHPLC Validation for the Purity Determination of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its therapeutic effect and toxicological profile. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the validation of a purity assay for 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a halogenated cyclic ketone intermediate.

This document is structured to provide not just procedural steps, but the scientific rationale underpinning the validation process, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We will objectively compare a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method against a traditional HPLC approach, presenting supporting experimental data to guide researchers and drug development professionals in selecting and validating the most appropriate method for their needs.

The Analyte: 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is a synthetic intermediate whose purity is paramount for the successful synthesis of downstream target molecules. Based on its structure—a moderately non-polar, aromatic ketone—it is expected to possess a chromophore, making it an ideal candidate for analysis by reverse-phase HPLC with UV detection.[4] For the purposes of this guide, we will assume the presence of a key potential impurity, "Impurity A," which may arise from the synthetic process.

Comparative Methodologies

Two distinct chromatographic methods were developed and validated for the purity determination of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. The objective is to compare the performance of a rapid, high-efficiency UHPLC method with a more conventional HPLC method.

Method A: UHPLC (Ultra-High-Performance Liquid Chromatography)

  • Column: C18, 1.7 µm particle size, 2.1 x 50 mm

  • Mobile Phase: Isocratic; 65% Acetonitrile, 35% Water

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Method B: HPLC (High-Performance Liquid Chromatography)

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Isocratic; 65% Acetonitrile, 35% Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The Validation Workflow: A Systematic Approach

The validation of an analytical procedure is a process of demonstrating its suitability for the intended purpose.[3] The following workflow outlines the systematic evaluation of key validation parameters.

HPLC Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report Robust->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A flowchart illustrating the systematic workflow for HPLC method validation.

Validation Parameter Comparison

The following sections detail the experimental protocols and comparative data for each validation parameter.

System Suitability

Causality: Before commencing validation, system suitability tests (SSTs) are performed to ensure the chromatographic system is operating correctly on the day of analysis.[5] These tests are crucial for verifying that the system's performance is adequate for the intended application.

Protocol:

  • Prepare a system suitability solution containing the analyte at a working concentration (e.g., 100 µg/mL) and a known impurity ("Impurity A") at a relevant concentration (e.g., 0.5 µg/mL).

  • Inject the solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for peak area, retention time, tailing factor, and theoretical plates.

  • Calculate the resolution between the analyte and Impurity A.

Comparative Data:

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
Retention Time RSD (%) 0.150.25≤ 1.0%
Peak Area RSD (%) 0.400.75≤ 2.0%[5]
Tailing Factor 1.11.3≤ 2.0[5]
Theoretical Plates 15,0008,000> 2000
Resolution 3.52.2> 2.0[5]

Insight: Method A (UHPLC) demonstrates superior system performance with higher plate count and resolution, and lower variability in replicate injections, indicative of a more efficient and precise system.

Specificity

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This ensures that the method is selective for the compound of interest.

Protocol:

  • Analyze a blank (diluent) to ensure no interfering peaks at the analyte's retention time.

  • Analyze a solution of the analyte.

  • Analyze a solution containing a known impurity ("Impurity A").

  • Analyze a "spiked" sample containing the analyte and all potential impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to ensure separation of degradation products from the main peak.

Comparative Data:

ConditionMethod A (UHPLC)Method B (HPLC)
Blank Interference No peaks observedNo peaks observed
Analyte/Impurity A Resolution 3.52.2
Forced Degradation All degradants resolved from the main peak (Resolution > 2.0)One minor degradant co-eluted with an early eluting peak

Insight: The higher resolving power of the UHPLC method provides greater confidence in the specificity of the assay, particularly in separating closely eluting degradation products.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]

Protocol:

  • Prepare a series of at least five standard solutions of the analyte over a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Comparative Data:

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
Range (µg/mL) 50 - 15050 - 150As per protocol
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept Close to zeroClose to zeroNot significantly different from zero

Insight: Both methods demonstrate excellent linearity within the specified range, meeting the acceptance criteria.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[8]

Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

Concentration LevelMethod A (UHPLC) Mean Recovery (%)Method B (HPLC) Mean Recovery (%)Acceptance Criteria
80% 100.299.598.0% - 102.0%
100% 99.8100.598.0% - 102.0%
120% 100.5101.098.0% - 102.0%

Insight: Both methods exhibit high accuracy, with recovery values well within the typical acceptance limits for a purity assay.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[8]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study with a different analyst, on a different day, and with a different instrument.

    • Calculate the RSD of the combined results from both studies.

Comparative Data:

ParameterMethod A (UHPLC) RSD (%)Method B (HPLC) RSD (%)Acceptance Criteria
Repeatability 0.450.80≤ 2.0%
Intermediate Precision 0.651.10≤ 2.0%

Insight: The UHPLC method demonstrates superior precision, with lower RSD values for both repeatability and intermediate precision. This is likely due to the higher efficiency and more reproducible nature of the UHPLC system.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at an S/N of 3:1.

    • LOQ is typically determined at an S/N of 10:1.

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentrations that yield the target S/N ratios.

Comparative Data:

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
LOD (µg/mL) 0.050.15Reportable
LOQ (µg/mL) 0.150.50Reportable
Precision at LOQ (RSD%) 4.57.8≤ 10%

Insight: The UHPLC method is significantly more sensitive, with lower LOD and LOQ values. This is a key advantage when analyzing for trace-level impurities.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze the system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Comparative Data:

Parameter VariedMethod A (UHPLC) ObservationMethod B (HPLC) Observation
Flow Rate (±10%) Minor shift in retention time; resolution maintained.Noticeable shift in retention time; resolution maintained.
Column Temperature (±2°C) Negligible impact.Minor impact on retention time.
Mobile Phase Composition (±2% Acetonitrile) Significant impact on retention time and resolution.Moderate impact on retention time and resolution.

Insight: The UHPLC method, while highly efficient, can be more sensitive to small changes in mobile phase composition. This highlights the need for precise mobile phase preparation when using UHPLC systems. The HPLC method demonstrates slightly better robustness in this regard.

Interrelation of Validation Parameters

The validation parameters are not independent entities but are interconnected. For instance, the range is determined by the linearity, accuracy, and precision of the method.

Validation Parameters Interrelation cluster_core Core Performance cluster_derived Derived Attributes cluster_limits Sensitivity & Reliability Accuracy Accuracy Range Range Accuracy->Range defines lower/upper bounds Precision Precision Precision->Range defines lower/upper bounds LOD_LOQ LOD / LOQ Precision->LOD_LOQ verifies quantitation limit Linearity Linearity Linearity->Range defines interval Specificity Specificity Specificity->Accuracy ensures correct measurement Robustness Robustness Robustness->Precision impacts consistency

Caption: A diagram illustrating the logical relationships between key HPLC validation parameters.

Conclusion and Recommendation

This comparative guide demonstrates that both the UHPLC (Method A) and HPLC (Method B) methods are valid for the intended purpose of determining the purity of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. However, they offer distinct advantages and disadvantages.

Method A (UHPLC) is the superior choice for:

  • High-throughput environments: With a significantly shorter run time, this method allows for a greater number of samples to be analyzed per day.

  • Trace impurity analysis: The lower LOD and LOQ make it ideal for detecting and quantifying impurities at very low levels.

  • Complex samples: The higher resolving power ensures better separation of the analyte from potential impurities and degradation products.

Method B (HPLC) may be more suitable for:

  • Laboratories without UHPLC instrumentation: It provides reliable and accurate results using standard HPLC equipment.

  • Environments where robustness is a primary concern: It is slightly less sensitive to minor variations in mobile phase composition.

Ultimately, the choice of method depends on the specific needs of the laboratory, including sample throughput requirements, the need for trace-level analysis, and available instrumentation. For modern drug development and quality control, the benefits of speed, sensitivity, and resolution offered by UHPLC often outweigh the initial investment and the need for more stringent control over method parameters.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. FDA. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. MicroSolv. [Link]

  • SlideShare. analytical method validation and validation of hplc. SlideShare. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Chromatography Online. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]

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Comparative

A Comparative Guide to 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one and Benzosuberone Derivatives for Researchers in Drug Discovery

This guide provides a comprehensive comparison between 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one and the broader class of benzosuberone derivatives. As the benzosuberone scaffold is a cornerstone in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison between 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one and the broader class of benzosuberone derivatives. As the benzosuberone scaffold is a cornerstone in the development of various therapeutic agents, understanding the influence of substitution patterns, such as chlorination, is pivotal for medicinal chemists and drug development professionals. This document synthesizes available experimental data and established chemical principles to offer insights into their synthesis, physicochemical properties, and potential biological activities.

Introduction: The Benzosuberone Scaffold and the Impact of Halogenation

The benzosuberone core, a 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one structure, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4] The versatility of the benzosuberone ring system allows for extensive functionalization, leading to a diverse array of pharmacological profiles.[5]

The introduction of a chlorine atom, as in 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, is a common strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets.[6] While specific experimental data for 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is scarce in publicly available literature, its properties can be inferred from our understanding of halogenated aromatic compounds and the reactivity of α-haloketones.[7]

This guide will compare the known attributes of various benzosuberone derivatives with the projected characteristics of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, providing a framework for researchers to evaluate their potential in drug discovery programs.

Comparative Synthesis Strategies

The synthesis of benzosuberone and its derivatives typically involves intramolecular cyclization reactions. In contrast, the targeted introduction of a chlorine atom onto the aromatic ring of the benzosuberone scaffold requires a distinct synthetic approach.

General Synthesis of Benzosuberone Derivatives

A prevalent and effective method for constructing the benzosuberone core is through an intramolecular Friedel-Crafts acylation.[8][9][10] This approach typically involves the cyclization of a precursor carboxylic acid or acyl chloride under the influence of a strong Lewis acid, such as polyphosphoric acid (PPA) or Eaton's reagent.

Experimental Protocol: Synthesis of Benzosuberone via Intramolecular Friedel-Crafts Acylation

  • Preparation of the Precursor: 5-Phenylvaleric acid is a common starting material. It can be synthesized through various classical organic reactions.

  • Cyclization: 5-Phenylvaleric acid is treated with a dehydrating agent and a Lewis acid catalyst. A common choice is polyphosphoric acid (PPA) at elevated temperatures (e.g., 100-150 °C).

  • Work-up: The reaction mixture is cooled and then quenched by pouring it onto ice. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by distillation or chromatography to yield 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (benzosuberone).

Postulated Synthesis of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

The synthesis of the title chloro-compound would likely involve either the cyclization of a pre-chlorinated precursor or the direct chlorination of the benzosuberone scaffold.

  • Strategy A: Cyclization of a Chlorinated Precursor: A plausible route would be the Friedel-Crafts acylation of 5-(4-chlorophenyl)valeric acid. This would ensure the regioselective placement of the chlorine atom at the desired position.

  • Strategy B: Electrophilic Aromatic Substitution: Direct chlorination of benzosuberone could be achieved using a suitable chlorinating agent (e.g., N-chlorosuccinimide (NCS)) and a catalyst. However, this method may yield a mixture of isomers, requiring careful separation.

The choice of synthetic strategy would be dictated by the availability of starting materials and the desired regioselectivity.

G cluster_0 Synthesis of Benzosuberone Derivatives cluster_1 Postulated Synthesis of 4-Chloro-benzosuberone 5-Phenylvaleric_acid 5-Phenylvaleric Acid Benzosuberone Benzosuberone Derivatives 5-Phenylvaleric_acid->Benzosuberone Intramolecular Friedel-Crafts Acylation (PPA) 4-Chlorophenylvaleric_acid 5-(4-Chlorophenyl)valeric Acid Chloro-benzosuberone 4-Chloro-benzosuberone 4-Chlorophenylvaleric_acid->Chloro-benzosuberone Intramolecular Friedel-Crafts Acylation Benzosuberone_unsub Benzosuberone Benzosuberone_unsub->Chloro-benzosuberone Electrophilic Chlorination (NCS)

Caption: Synthetic pathways to benzosuberone derivatives.

Physicochemical Properties and Reactivity: A Comparative Analysis

The introduction of a chlorine atom is expected to significantly alter the physicochemical properties and chemical reactivity of the benzosuberone scaffold.

PropertyBenzosuberone4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (Projected)Rationale for Projection
Molecular Formula C₁₁H₁₂O[11]C₁₁H₁₁ClOAddition of a chlorine atom and removal of a hydrogen atom.
Molecular Weight 160.21 g/mol [11]194.66 g/mol The atomic weight of chlorine is approximately 35.45 g/mol .
Lipophilicity (logP) ~2.6[11]Higher (~3.1)The chloro group is hydrophobic and generally increases the logP value.
Reactivity of the Carbonyl Group Typical ketone reactivity (e.g., reduction, condensation)Similar to benzosuberone, but potentially influenced by electronic effects of the chloro group.The core ketone functionality remains.
Reactivity of the Aromatic Ring Susceptible to electrophilic aromatic substitution.Deactivated towards further electrophilic substitution due to the electron-withdrawing nature of chlorine.The chloro group is an ortho, para-director but is deactivating.
Reactivity at the α-Position Can undergo enolization and subsequent reactions.The α-carbon to the carbonyl is a potential site for nucleophilic substitution, a characteristic of α-haloketones.[7]The presence of the carbonyl group activates the C-Cl bond.[7]

Biological Activities and Structure-Activity Relationships (SAR)

The benzosuberone scaffold has been extensively explored for its diverse biological activities. The introduction of a chlorine atom could potentiate or alter these activities.

Benzosuberone Derivatives: A Plethora of Pharmacological Effects

Benzosuberone derivatives have been reported to possess a wide array of biological activities, including:

  • Anticancer Activity: Many benzosuberone derivatives exhibit potent cytotoxicity against various cancer cell lines.[1][12] Some act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle.[12]

  • Antibacterial and Antifungal Activity: Certain derivatives, particularly those incorporating piperazine or morpholine moieties, have shown significant antimicrobial potential.[2][5]

  • Anti-inflammatory Activity: The benzosuberone scaffold is present in compounds with anti-inflammatory properties.[3]

Table of Biological Activities of Selected Benzosuberone Derivatives

Compound/DerivativeBiological ActivityExperimental Data (IC₅₀/MIC)Reference
Benzosuberene analogue (KGP18)Inhibition of tubulin assemblyIC₅₀ ≈ 1.0 µM[12]
Fluoro-benzosuberene analogue (37)Cytotoxicity (NCI-H460 cells)GI₅₀ = 5.47 nM[12]
Benzosuberone-thiazole hybridAntibacterial (H. influenzae)MIC = 1.95 µg/ml[5]
Benzosuberone-dithiazole (22a)Antibacterial (M. pneumonia)MIC = 1.95 µg/ml[5]
Projected Biological Profile of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Based on established structure-activity relationships, the introduction of a chlorine atom at the 4-position could have the following effects:

  • Enhanced Lipophilicity: The increased lipophilicity may improve membrane permeability and cellular uptake, potentially enhancing cytotoxicity in anticancer applications.

  • Altered Metabolism: The C-Cl bond can be a site for metabolic transformation, which could either lead to detoxification or the formation of reactive metabolites.

  • Modified Target Binding: The chlorine atom can participate in halogen bonding or other interactions within a protein binding pocket, potentially altering the affinity and selectivity for a biological target. For instance, halogenated benzosuberene analogues have shown potent inhibition of tubulin assembly.[12]

G cluster_0 Biological Activities cluster_1 Projected Effects of Chlorination Benzosuberone_Core Benzosuberone Scaffold Anticancer Anticancer Benzosuberone_Core->Anticancer Tubulin Polymerization Inhibition Antibacterial Antibacterial Benzosuberone_Core->Antibacterial Inhibition of Bacterial Growth Anti-inflammatory Anti-inflammatory Benzosuberone_Core->Anti-inflammatory Modulation of Inflammatory Pathways Chlorination 4-Chloro Substitution Chlorination->Benzosuberone_Core Lipophilicity Increased Lipophilicity Chlorination->Lipophilicity Enhances Metabolism Altered Metabolism Chlorination->Metabolism Influences Binding Modified Target Binding Chlorination->Binding Modifies

Caption: Biological activities of benzosuberones and projected effects of chlorination.

Conclusion and Future Directions

The benzosuberone scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The extensive body of research on its derivatives provides a solid foundation for further exploration. While 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one itself is not well-characterized, the principles of medicinal chemistry suggest that it could possess enhanced or novel biological activities compared to its non-halogenated counterpart.

Future research should focus on the synthesis and biological evaluation of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one and its derivatives. Such studies would provide valuable experimental data to either confirm or refute the projections made in this guide and would contribute to a more comprehensive understanding of the structure-activity relationships within the benzosuberone class of compounds. The exploration of halogenated benzosuberones represents a promising avenue for the discovery of new and more effective therapeutic agents.

References

  • Al-Zoubi, R. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(9), 11096-11151. [Link]

  • Anonymous. (n.d.). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. ResearchGate. [Link]

  • Day, B. W., et al. (2013). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & Medicinal Chemistry, 21(24), 7714-7726. [Link]

  • El-Gamal, M. I., et al. (2018). Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents, 28(1), 39-50. [Link]

  • Faidah, A. S., et al. (2022). Benzosuberone as Precursor for Synthesis of Antimicrobial Agents: Synthesis, Antimicrobial Activity, and Molecular Docking. Molecules, 27(9), 2948. [Link]

  • Hussey, A. S., & Herr, R. R. (1959). Grignard Reagents with Cyclic α-Chloroketones. The Journal of Organic Chemistry, 24(6), 843-845. [Link]

  • Kantevari, S., et al. (2014). Studies on the synthetic and structural aspects of benzosuberones bearing 2, 4-thiazolidenone moiety as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 543-547. [Link]

  • Kavitha, S., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2394-2403. [Link]

  • Khan, I., et al. (2022). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Current Medicinal Chemistry, 29(25), 4443-4465. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Miyoshi, T., et al. (2019). Stereospecific Synthesis of (Z,Z)‐Isobenzofurans via Radical‐Enabled Cleavage of C(sp3)−C(sp3) and C(sp2)-Halogen Bonds. Angewandte Chemie International Edition, 58(49), 17853-17857. [Link]

  • PubChem. (n.d.). 3-chloro-6,7,8,9-tetrahydro-5h-benzo[1]annulen-5-one. [Link]

  • Studer, A., et al. (2012). α-Aminoxylation of Ketones and β-Chloro-α-aminoxylation of Enones with TEMPO and Chlorocatecholborane. Organic Letters, 14(17), 4474-4477. [Link]

  • University of Glasgow. (n.d.). Friedel-Crafts Chemistry at Halogenated Surfaces. [Link]

  • Vekariya, R. H., & Aube, J. (2016). An Intermolecular Friedel-Crafts Acylation in Hexafluoro-2-propanol. Organic Letters, 18(14), 3534-3537. [Link]

  • Wang, X., et al. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry, 89(3), 17355-17361. [Link]

  • Wu, N., et al. (2023). A General, Rapid, and Scalable Method for the Preparation of α-Halogenated Ketones Using N-Alkenoxypyridinium Salts as Substrates and Quaternary Ammonium Salts as Halogen Sources. The Journal of Organic Chemistry, 88(24), 17368-17380. [Link]

  • Yasuda, M., et al. (2002). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society, 124(26), 7762-7767. [Link]

  • Yousefi, B. H., & Fakhri, S. A. (2000). Synthesis and characterization of 8-hydroxy-5,8,9,10-tetrahydro-6H-benzocycloocten-7-one, 5,6,9,10-tetrahydro-benzocyclo-octene-7,8-dione and 6,7,10,11-tetrahydro-benzocycloocta-[b]quinoxaline. Acta Chimica Slovenica, 47(3), 317-326. [Link]

  • Zhang, X., et al. (2025). Formation mechanisms of chlorinated disinfection byproducts chlorinated benzoquinones from free aromatic amino acids: In vitro and in silico study. Science of The Total Environment, 969, 178685. [Link]

  • ChemicalBook. (n.d.). 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. [https://www.chembk.com/en/chem/6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one]([Link]1]annulen-5-one)

  • Chourasiya, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. [Link]

  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • PubChem. (n.d.). Benzosuberone. [Link]

  • Beilstein-Institut. (2020). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journal of Organic Chemistry, 16, 1-9. [Link]

  • Bosch, J., et al. (2023). Total Synthesis of the Myrioneuron Alkaloid (−)‐Schoberine B and Its Enantiomer (+). Angewandte Chemie International Edition, 62(52), e202315052. [Link]

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  • Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(21), 14358-14380. [Link]

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Validation

Structural Elucidation of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Comparative Guide to NMR Analytical Methodologies

As a Senior Application Scientist, I frequently encounter sterically hindered bicyclic systems that challenge standard analytical workflows. The compound 4-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (commonly referr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter sterically hindered bicyclic systems that challenge standard analytical workflows. The compound 4-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (commonly referred to as 4-chlorobenzosuberone) is a prime example. As a critical intermediate in the development of CNS-active therapeutics, its structural verification is paramount. However, the proximity of the C4-chlorine atom to the C5-ketone induces a severe peri-interaction, restricting the conformational flexibility of the seven-membered cycloheptanone ring.

The Analytical Ecosystem: High-Field vs. Benchtop vs. In Silico

NMR_Methodology Sample 4-Chloro-benzosuberone Synthesis & Prep HF High-Field NMR (600 MHz) Isomeric Elucidation Sample->HF BT Benchtop NMR (80 MHz) Reaction Monitoring Sample->BT AI In Silico Prediction DFT Validation Sample->AI Data_HF Resolved 2D Spectra (HSQC, HMBC) HF->Data_HF Data_BT 1D Kinetic Data (Conversion %) BT->Data_BT Data_AI Theoretical Shifts & Couplings AI->Data_AI Verify Multi-Modal Structural Verification Data_HF->Verify Data_BT->Verify Data_AI->Verify

Multi-modal NMR workflow for the structural verification of 4-chloro-benzosuberone.

Comparative Performance Data

The primary analytical challenge of 4-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one lies in the C6–C9 aliphatic chain. At lower magnetic fields, the chemical shift dispersion ( Δν ) is insufficient to overcome the scalar coupling ( J ), resulting in strong second-order effects ( Δν/J<10 ).

The table below summarizes the quantitative performance of each methodology when analyzing this specific analyte.

Structural FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)AI Prediction (DFT)Analytical Causality
Aromatic Core (H-1, H-2, H-3) Fully resolved AMX system (d, t, d)Overlapping multiplet mass (7.2–7.6 ppm)Accurate shifts (±0.1 ppm)80 MHz lacks sufficient Hz/ppm dispersion to resolve ortho-couplings.
α-Carbonyl (H-6) Distinct diastereotopic signals (ddd)Broad, unresolved tripletAveraged tripletHigh-field resolves the restricted ring conformation caused by C4-Cl steric clash.
Aliphatic Ring (H-7, H-8) Resolved multiplets (1.80–1.95 ppm)Unresolved broad massAccurate shifts (±0.2 ppm)Strong coupling dominates at 80 MHz, merging the CH2 signals.
Benzylic (H-9) Clean triplet (2.90 ppm)Broad triplet (2.90 ppm)Accurate shift (2.85 ppm)Benzylic deshielding provides enough separation from H-7/H-8 even at low field.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal checks to verify data reliability before proceeding to interpretation.

Protocol A: High-Resolution Structural Elucidation (600 MHz)

Causality: High-field NMR is strictly required for the initial structural characterization. The 600 MHz magnet expands the frequency scale, resolving the C7/C8 multiplets into first-order patterns and allowing for unambiguous 2D HMBC correlations to confirm the regiochemistry of the chlorine atom at C4.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Causality: CDCl₃ is chosen for its lack of exchangeable protons and excellent solubilizing properties for lipophilic benzosuberones.

  • Probe Tuning & Matching: Auto-tune the cryoprobe to the ¹H (600.13 MHz) and ¹³C (150.90 MHz) resonance frequencies to minimize reflected power and maximize signal-to-noise ratio (SNR).

  • Locking & Shimming: Lock onto the deuterium signal of CDCl₃. Execute a 3D gradient shimming protocol (e.g., TopShim).

    • Self-Validation Check: Assess the full width at half maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). A FWHM of < 0.5 Hz confirms optimal shimming. If peak tailing is observed, re-apply Z-axis gradients before proceeding.

  • Acquisition: Execute standard 1D ¹H (zg30) and 2D HMBC pulse sequences. Set the relaxation delay (D1) to 2.0 seconds.

    • Self-Validation Check: Integrate the aromatic protons (3H) against the benzylic H-9 protons (2H). A deviation greater than 2% indicates incomplete T1 relaxation; increase D1 if necessary.

Protocol B: Process Monitoring via Benchtop NMR (80 MHz)

Causality: Benchtop NMR sacrifices resolution for accessibility. It is deployed not for de novo elucidation, but to monitor the chlorination of the benzosuberone precursor in real-time, tracking the disappearance of the H-4 proton without the need for cryogenic liquids.

  • Sample Preparation: Prepare a highly concentrated sample (approx. 80 mg in 0.6 mL CDCl₃). Causality: The lower intrinsic sensitivity of permanent magnets requires higher analyte concentrations to achieve an acceptable SNR within a short timeframe.

  • Shimming (Permanent Magnet): Run the automated 1D shimming protocol specific to the benchtop system's Halbach array.

  • Acquisition: Run a 1D ¹H sequence with 64 scans.

    • Self-Validation Check: Monitor the benzylic triplet at 2.90 ppm. Because this signal remains relatively isolated even at 80 MHz, its line shape serves as an internal standard for instrument stability during kinetic runs.

Protocol C: AI-Assisted In Silico Validation

Causality: Because the C4-chloro and C2-chloro regioisomers can present deceptively similar 1D ¹H spectra at lower fields, experimental data must be validated against theoretical models.

  • Geometry Optimization: Input the SMILES string of 4-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one into the prediction software (e.g., MNova NMRPredict). Run a molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer (accounting for the C4-Cl / C5=O steric clash).

  • Chemical Shift Calculation: Execute DFT/GIAO calculations to predict ¹H and ¹³C shifts.

    • Self-Validation Check: Overlay the predicted spectrum with the 600 MHz experimental data. Calculate the Root Mean Square Error (RMSE). An RMSE < 0.2 ppm for ¹H shifts validates that the synthesized compound is indeed the 4-chloro regioisomer.

Conclusion

For the structural analysis of 4-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, High-Field NMR (600 MHz) remains the undisputed champion for initial isomeric verification, successfully resolving the complex aliphatic splitting caused by the molecule's restricted conformation. However, once the structure is validated, Benchtop NMR (80 MHz) proves to be a highly efficient, cost-effective alternative for routine batch monitoring, provided the analyst relies on isolated signals (like the benzylic H-9 protons) rather than the overlapping aromatic or C7/C8 regions. Integrating AI Prediction acts as the ultimate fail-safe, ensuring that the empirical data aligns perfectly with quantum mechanical realities.

References

  • Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL:[Link]

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: PubMed (National Institutes of Health) URL:[Link]

Comparative

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular charact...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, and a deep understanding of fragmentation patterns is key to confident structural elucidation. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation data for 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one , a halogenated aromatic ketone of interest in synthetic chemistry and pharmaceutical research.

While direct experimental data for this specific molecule is not widely published, this guide leverages established principles of mass spectrometry, drawing comparisons with structurally analogous compounds to provide a robust, predictive framework. We will explore the expected fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering insights into the causal mechanisms behind the observed spectral features.

The Structural Landscape: Predicting Fragmentation Behavior

4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one possesses three key structural features that will dictate its fragmentation behavior: a chlorinated aromatic ring, a cyclic ketone, and a seven-membered aliphatic ring fused to the benzene ring. The interplay of these features will result in a unique mass spectral fingerprint.

Structural FeaturePredicted Influence on Fragmentation
Chlorinated Aromatic Ring Presence of a characteristic M+2 isotope peak (approx. 3:1 ratio) for any chlorine-containing fragment.[1][2] Potential for loss of a chlorine radical or HCl.
Cyclic Ketone Prone to alpha-cleavage adjacent to the carbonyl group.[1][3][4] May undergo decarbonylation (loss of CO). Complex ring-opening and fragmentation of the cycloheptane ring.
Tetrahydro-5H-benzoannulene Core Fragmentation of the seven-membered ring through cleavage of C-C bonds, leading to the loss of neutral alkene fragments (e.g., ethylene, propene).

Electron Ionization (EI): A High-Energy Fragmentation Roadmap

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[2] For 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (Molecular Weight: 208.67 g/mol ), we can anticipate a series of characteristic fragmentation pathways.

Proposed EI Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways under EI conditions. The molecular ion ([M]•+) is expected to be observed, along with its corresponding [M+2]•+ isotope peak.

EI_Fragmentation M [M]•+ m/z 208/210 M_minus_Cl [M-Cl]+ m/z 173 M->M_minus_Cl - •Cl M_minus_CO [M-CO]•+ m/z 180/182 M->M_minus_CO - CO Fragment_155 [M-C3H7]+ m/z 165/167 M->Fragment_155 - •C3H7 (alpha-cleavage) Fragment_125 [C8H6O]•+ m/z 118 M_minus_Cl->Fragment_125 - CO Fragment_115 [C9H7O]+ m/z 131 M_minus_Cl->Fragment_115 - C2H2 Fragment_139 [C8H6ClO]+ m/z 153/155 Fragment_155->Fragment_139 - C2H2 Fragment_77 [C6H5]+ m/z 77 Fragment_115->Fragment_77 - C2H2O ESI_Products Analyte C11H11ClO (in solution) Protonated [M+H]+ m/z 209/211 Analyte->Protonated + H+ Sodium_Adduct [M+Na]+ m/z 231/233 Analyte->Sodium_Adduct + Na+

Caption: Expected species observed in positive mode ESI-MS.

Key Predicted ESI Fragments
m/z (Nominal)Proposed IonComments
209/211[C11H12ClO]+ ([M+H]+) The protonated molecular ion will likely be the base peak in the ESI spectrum. The characteristic 3:1 isotope pattern will be preserved.
231/233[C11H11ClONa]+ ([M+Na]+) The formation of sodium adducts is common in ESI-MS, especially when sodium salts are present in the sample or solvent.

Experimental Protocols: A Guide to Data Acquisition

To validate these predictions, the following experimental protocols are recommended.

Electron Ionization (EI-MS) Protocol
  • Sample Preparation: Dissolve the compound in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV. [2] * Mass Range: Scan from m/z 40 to 350.

Electrospray Ionization (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.

  • LC Conditions (for infusion or flow injection):

    • Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 0.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 100 to 400.

Conclusion: A Predictive Framework for Structural Confirmation

This guide provides a comprehensive, albeit predictive, comparison of the mass spectral fragmentation of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one under EI and ESI conditions. By understanding the fundamental principles of fragmentation for aromatic ketones, cyclic ketones, and halogenated compounds, researchers can confidently interpret experimental data and confirm the structure of this and related molecules. The distinct, high-energy fragmentation pattern of EI-MS offers a detailed structural fingerprint, while the gentle ionization of ESI-MS provides unambiguous molecular weight information. Together, these techniques provide a powerful toolkit for the analytical chemist.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. [Link]

  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-97. [Link]

  • El-Hajj, M., El-Aneed, A., & Al-Tannak, N. F. (2009). Mass spectral and chromatographic studies on some halogenatedphenyl-2-piperazinopropanones. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 373-383. [Link]

  • Joseph, C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Chemical Science Journal, 4(5), 629-644. [Link]

  • Al-Tannak, N. F., & El-Aneed, A. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 330-332, 129-137. [Link]

  • Gao, J., Li, Y., & Li, H. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(8), 3047-3056. [Link]

  • Nicol, E., & Bourcier, S. (n.d.). EID Fragmentation for Structural Elucidation. Bruker. [Link]

  • Baron, G., Caron, C., & Rolando, C. (2007). Characterization of flavonoids by negative ion atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2695-2704. [Link]

  • Chen, H., Li, M., Zhang, C., Du, W., & Yang, S. (2018). Isolation and Identification of the Anti-Oxidant Constituents from Loropetalum chinense (R. Brown) Oliv. Based on UHPLC–Q-TOF-MS/MS. Molecules, 23(7), 1773. [Link]

  • MassBank. (2008). DICHLOROMETHANE; EI-B; MS. [Link]

  • National Institute of Standards and Technology. (n.d.). Chlordane. NIST WebBook. [Link]

  • J-STAGE Data. (n.d.). Discover research from Mass Spectrometry. [Link]

  • Chen, Y. Z., & Li, Z. L. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]b[3][5]enzodiazepin-1(2H)-ones. Journal of Mass Spectrometry, 35(8), 999-1005. [Link]

  • Chad's Prep. (2018, September 21). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • Clark, J. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Lopez-Hilfiker, F. D., Pospisilova, V., Huang, W., Kalberer, M., Mohr, C., Stefenelli, G., Thornton, J. A., Baltensperger, U., Prevot, A. S. H., & Slowik, J. G. (2019). An extractive electrospray ionization time-of-flight mass spectrometer (EESI-TOF) for online measurement of atmospheric aerosol particles. Atmospheric Measurement Techniques, 12(9), 4867-4886. [Link]

  • Cui, M., & Mester, Z. (2003). Electrospray ionization mass spectrometry coupled to liquid chromatography for detection of cisplatin and its hydrated complexes. Rapid Communications in Mass Spectrometry, 17(14), 1517-1527. [Link]

  • Su, Y., et al. (n.d.). Rearrangement of Methylenebis(cyclohexane-1,3-dione) Enols Induced by Mn(III)-Catalyzed Aerobic Oxidation. Supporting Information. [Link]

  • Beilstein Journal of Organic Chemistry. (2021, July 16). Search Results for "ESI". [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Shinsei Chemical Co., Ltd. (n.d.). Compound Details. [Link]

Sources

Validation

Structural Elucidation of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of resolving the precise 3D conformation of highly flexible ring systems. 4-Chloro-6,7,8,9-tetrahydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of resolving the precise 3D conformation of highly flexible ring systems. 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (commonly referred to as a 4-chloro-benzosuberone derivative) is a critical synthetic scaffold. Benzosuberone derivatives are heavily utilized in rational drug design, serving as core pharmacophores for1[1] and2[2].

The defining feature of this molecule is its seven-membered cycloheptanone ring fused to a chlorinated benzene ring. The chlorine atom at the C4 position introduces significant steric bulk adjacent to the C5 ketone, restricting the conformational freedom of the seven-membered ring (e.g., forcing specific chair or boat-like puckering). Pinpointing this exact geometry is critical for Structure-Activity Relationship (SAR) optimization, as the ring's topography dictates how the molecule fits into hydrophobic binding pockets[3].

This guide objectively compares the acquisition of Single-Crystal X-ray Crystallography data against alternative analytical methods (Solution-State NMR and DFT Modeling) for this compound, providing actionable, self-validating protocols for researchers.

Comparative Analysis: X-ray Crystallography vs. Alternatives

While multi-dimensional NMR is standard for bulk purity, it struggles to unambiguously resolve the exact dihedral angles of the flexible suberone ring due to rapid conformational interconversion in solution. X-ray crystallography acts as the "gold standard" by freezing the molecule in a low-energy state, allowing direct measurement of the steric clash induced by the 4-chloro substituent.

Table 1: Performance Comparison of Structural Elucidation Techniques
TechniqueSpatial ResolutionSample StateCausality of ChoiceSelf-Validation Metric
Single-Crystal X-ray Diffraction < 0.8 Å (Atomic)Solid (Single Crystal)Primary: Provides direct visualization of 3D coordinates, exact dihedral angles, and halogen bonding motifs.R1 < 5%, wR2 < 15%, CheckCIF alerts
Solution-State NMR (1D/2D) Ensemble AverageLiquid (Solution)Orthogonal: Analyzes dynamic ring flipping, bulk purity, and confirms regioselectivity of synthesis.Signal-to-noise ratio, HSQC/HMBC cross-peaks
DFT Computational Modeling TheoreticalIn SilicoPredictive: Predicts lowest energy conformers and theoretical steric strain prior to synthesis.Convergence criteria, absence of imaginary frequencies

Quantitative Data: Crystallographic Benchmarks

When analyzing the X-ray data for 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, researchers must benchmark their findings against established parameters for 3[3].

Table 2: Typical Crystallographic Parameters for Halogenated Benzosuberones
ParameterTypical Value RangeSignificance for 4-Chloro-Benzosuberone
Crystal System Monoclinic / TriclinicCommon for fused bicyclic systems with asymmetric packing.
Space Group P21​/c or P1ˉ Centrosymmetric packing expected for achiral molecules.
C(4)-Cl Bond Length ~1.73 - 1.74 ÅConfirms halogenation state and potential for intermolecular halogen bonding.
C(4)-C(5)-C(6) Angle 118° - 122°Deviations from ideal sp2 geometry indicate steric strain induced by the 4-chloro substituent.
R-factor (R1) 0.03 - 0.05High-quality data threshold; validates the structural model's accuracy.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

To ensure high-fidelity data, the following protocol leverages thermodynamic crystal engineering and cryogenic data collection. Every phase is designed as a self-validating system.

Phase 1: Crystal Engineering (Vapor Diffusion)
  • Step 1: Solubilization. Dissolve 10 mg of purified 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in 0.5 mL of dichloromethane (DCM) in a 2 mL glass vial.

    • Causality: DCM is a highly volatile, excellent solvent for halogenated aromatic systems, ensuring complete dissolution without premature nucleation.

  • Step 2: Anti-Solvent Chamber. Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of n-hexane (anti-solvent). Cap the 20 mL vial tightly.

  • Step 3: Equilibration. Incubate at 20°C undisturbed for 48–72 hours.

    • Causality: The vapor pressure differential drives DCM out of the inner vial while n-hexane diffuses in. This slow, controlled reduction in solubility lowers the supersaturation rate, favoring the thermodynamic growth of single, defect-free crystals over kinetic amorphous precipitation.

Phase 2: Data Collection & Self-Validation
  • Step 4: Mounting. Select a crystal (optimal size ~0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil, mount it on a MiTeGen loop, and flash-cool to 100 K in a nitrogen stream.

    • Causality: Cryocooling minimizes the thermal atomic displacement (B-factors) of the flexible seven-membered ring, sharpening diffraction spots and preventing radiation damage.

  • Step 5: Diffraction. Mount the sample on a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Step 6: Self-Validation Checkpoint. Monitor the Rint​ value during data integration.

    • Validation: An Rint​<0.05 validates that symmetry-equivalent reflections are consistent, confirming the correct space group assignment and crystal quality.

Phase 3: Structure Solution
  • Step 7: Phasing & Refinement. Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine against F2 using full-matrix least-squares (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Step 8: Final Validation. Generate an International Union of Crystallography (IUCr) CheckCIF report.

    • Validation: The model is only considered trustworthy if R1 < 5%, wR2 < 15%, and the CheckCIF report contains zero A-level or B-level alerts (indicating no missing electron density or incorrect atom assignments).

Structural Elucidation Workflow Visualization

G Synthesis 4-Chloro-benzosuberone Synthesis & Purification Xray X-ray Crystallography (Solid-State) Synthesis->Xray Primary Method NMR 2D NMR Spectroscopy (Solution-State) Synthesis->NMR Orthogonal DFT DFT Computational Modeling (In Silico) Synthesis->DFT Predictive Cryst Crystal Growth (Vapor Diffusion) Xray->Cryst Conform 7-Membered Ring Conformational Analysis NMR->Conform DFT->Conform Diff X-ray Diffraction Data Collection Cryst->Diff Refine Structure Solution & Refinement Diff->Refine Refine->Conform Drug Rational Drug Design (e.g., Kinase Inhibitors) Conform->Drug SAR Optimization

Workflow comparing X-ray crystallography, NMR, and DFT for benzosuberone structural elucidation.

References

  • Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents.
  • 3UVP: Human p38 MAP Kinase in Complex with a Benzamide Substituted Benzosuberone.
  • Different packing motifs mediated by weak inter-actions and polymorphism in the crystal structures of five 2-(benzyl-idene)benzosuberone derivatives.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Operational Guide: Safe Handling and Disposal of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one For researchers and drug development professionals, managing the lifecycle of specialized synthetic intermediates is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

For researchers and drug development professionals, managing the lifecycle of specialized synthetic intermediates is as critical as the synthesis itself. 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 1384840-00-9) is a halogenated cyclic ketone utilized in advanced organic synthesis and medicinal chemistry[1]. Because it contains an aryl chloride moiety, its disposal cannot be treated as standard organic waste.

This guide provides a self-validating, EPA-compliant operational protocol for the segregation, containment, and destruction of this compound, ensuring laboratory safety and regulatory compliance.

Chemical Profile and Disposal Causality

Understanding the physicochemical properties of a compound is the first step in designing its disposal workflow.

ParameterSpecification / GuidelineOperational Rationale
Chemical Name 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneMust be written in full on waste labels; abbreviations violate EPA RCRA standards[2].
CAS Number 1384840-00-9Primary identifier for EHS profiling and manifest creation[1].
Molecular Formula C11H11ClOThe presence of chlorine dictates the requirement for specialized thermal destruction[1].
Waste Category Halogenated Organic WasteMust be segregated from non-halogenated waste to prevent regulatory cross-contamination[3].
Compatible Containers HDPE or PTFE-lined glassPrevents solvent degradation and leaching during Satellite Accumulation[2].
Destruction Method High-Temperature IncinerationRotary kiln or liquid injection with caustic scrubbing neutralizes HCl gas[4].

The Causality Behind Halogenated Segregation: Under standard laboratory conditions, 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is stable. However, during disposal, chlorinated organic compounds require significantly higher incineration temperatures than standard hydrocarbons. If incinerated at lower temperatures, chlorinated aromatics can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4]. Therefore, any waste stream containing even trace amounts of this compound must be strictly routed to high-temperature incinerators equipped with caustic scrubbers[4].

Self-Validating Disposal Protocol

To ensure absolute compliance and safety, follow this step-by-step methodology. Each phase includes a "Self-Validating Check" to verify the integrity of the process before moving to the next step.

Phase 1: Point of Generation & Segregation
  • Determine the Physical State: Assess whether the compound is in a neat solid/liquid form, dissolved in a reaction solvent (e.g., dichloromethane, ethyl acetate), or absorbed onto spill materials[2].

  • Designate the Waste Stream: If the compound is dissolved in any solvent (even non-halogenated ones like ethanol or hexane), the entire mixture must now be classified as Halogenated Organic Waste [3].

  • Self-Validating Check: Inspect the waste solution visually. If the mixture is biphasic, aqueous waste has been improperly introduced. You must separate the aqueous layer (if chemically safe to do so) before adding the organic layer to the halogenated carboy to prevent dangerous pressure buildup and excessive disposal fees.

Phase 2: Containment & Labeling
  • Select the Receptacle: Use high-density polyethylene (HDPE) carboys (often green-labeled for halogenated waste) or PTFE-lined amber glass bottles. Ensure the container has a threaded cap that can seal tightly to remain "vapor tight" and "spill proof"[3],[2].

  • Apply Regulatory Labeling: Label the container with the exact, complete chemical name: "Waste: 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one" along with any constituent solvents.

    • Note: Under EPA Resource Conservation and Recovery Act (RCRA) and Subpart K guidelines, using chemical formulas (e.g., C11H11ClO) or structural abbreviations on waste labels is a direct regulatory violation, as it obscures hazard identification for downstream personnel[2],[5].

  • Self-Validating Check: Verify that the label is applied before the first drop of waste enters the container. Unlabeled active waste containers are the most common source of EHS audit failures[2].

Phase 3: Satellite Accumulation and Final Destruction
  • Store in the SAA: Transfer the sealed, labeled container to the laboratory's Satellite Accumulation Area (SAA). Keep it strictly segregated from incompatible materials such as strong bases, peroxides, and oxidizing agents[2].

  • Final Destruction: Environmental Health and Safety (EHS) will transport the waste to an EPA-regulated facility. Here, it undergoes rotary kiln or liquid injection incineration[4].

  • Self-Validating Check: Ensure the SAA secondary containment tray is clean and dry. Any liquid in the tray indicates a primary container failure that must be addressed immediately.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one waste from the benchtop to final destruction.

G A Waste Generation: 4-Chloro-6,7,8,9-tetrahydro- 5H-benzo[7]annulen-5-one B Determine Physical State A->B C Solid Waste (Neat Chemical / Spill Pads) B->C Solid/Absorbed D Liquid Waste (Dissolved in Solvent) B->D Liquid/Solution E Halogenated Solid Waste Container C->E F Halogenated Liquid Waste Carboy (Green Label) D->F G EHS Satellite Accumulation Area (SAA) E->G F->G H High-Temp Incineration w/ Caustic Scrubbing G->H EPA/RCRA Transport

Decision matrix and disposal routing for halogenated cyclic ketone waste.

Spill Response and Environmental Containment

In the event of an accidental release of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (either as a neat powder or dissolved in solvent):

  • Isolate the Area: Close laboratory doors and windows to allow the chemical fume hood exhaust to ventilate the area effectively[2].

  • Personal Protective Equipment (PPE): Ensure lab coats, chemical-resistant gloves, and splash-proof chemical goggles are worn[2].

  • Containment: Place chemical absorbent pads or spill control pillows directly over the spill. Allow the pads to sit and fully absorb the material[2].

  • Disposal of Cleanup Materials: Place the saturated absorbent materials into a heavy-duty plastic bag or a compatible solid waste container. Seal it tightly and label it as "Waste: Halogenated Spill Cleanup - 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one" [2]. Do not place these materials in standard biohazard or general trash bins.

Sources

Handling

Personal protective equipment for handling 4-Chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

Personal protective equipment for handling 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Personal protective equipment for handling 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of preventing exposure.

4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 1384840-00-9) is a halogenated benzosuberone derivative. As a halogenated aromatic ketone, it is a highly valuable synthetic intermediate in drug discovery, but it presents specific handling risks. Its lipophilic tetrahydronaphthalene backbone facilitates rapid dermal absorption, while the electrophilic carbonyl and halogenated aromatic ring make it a potent irritant to mucous membranes and tissue[1][2].

This guide provides a self-validating, causality-driven protocol for the safe handling, containment, and disposal of this compound.

Mechanistic Hazard Profiling & PPE Causality

Based on the Globally Harmonized System (GHS) classifications for benzosuberone derivatives, this compound triggers four primary hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2][3].

To mitigate these risks, Personal Protective Equipment (PPE) must be selected based on chemical compatibility rather than general lab defaults[4].

Quantitative PPE Selection Matrix

The following table summarizes the required PPE specifications based on the chemical's permeation profile.

PPE CategoryMinimum SpecificationMechanistic Justification (The "Why")
Hand Protection Nitrile (≥0.11 mm) or Butyl RubberStandard latex offers zero resistance to halogenated organics and will rapidly degrade. Nitrile provides adequate splash protection, but butyl rubber is required for prolonged contact[4].
Eye Protection Chemical Splash Goggles (Indirect Vented)Safety glasses lack orbital seals. The H319 hazard indicates severe eye irritation; airborne dust or vapors can easily bypass standard safety glasses[4].
Respiratory Fume Hood (80-100 fpm) + N95/P100The compound causes respiratory irritation (H335). If handled outside a hood (e.g., weighing large quantities), a multi-purpose combination cartridge respirator is mandatory[3].
Body Protection Flame-Resistant (FR) or Cotton Lab CoatSynthetic fabrics (like polyester) can melt into the skin if a secondary solvent fire occurs. A disposable chemical apron is recommended during bulk transfers[5].

Operational Workflow & Handling Protocol

Trust in a safety protocol comes from its ability to self-validate. Every step in the handling process must include a verification check before proceeding to the next.

Step-by-Step Methodology: Safe Handling and Transfer
  • Environmental Validation: Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity monitor must read between 80 and 100 feet per minute (fpm)[6]. Self-Validation: Hold a delicate tissue near the sash; it should pull gently inward.

  • PPE Integrity Check: Don your lab coat, chemical splash goggles, and double-layer nitrile gloves. Self-Validation: Inflate the gloves slightly by trapping air and rolling the cuff to check for micro-tears.

  • Static Mitigation: Halogenated aromatic powders can carry static charges, leading to aerosolization. Use an anti-static weighing boat and a grounded metal or ceramic spatula for transfer.

  • Closed-System Transfer: Weigh the compound inside the fume hood. If transferring to a reaction vessel, use a powder funnel to prevent dusting. If the compound is in solution, use a Luer-lock glass syringe to prevent pressure-induced disconnection[6].

  • Immediate Decontamination: Once the transfer is complete, seal the primary container. Wipe down the exterior of the container and the balance with a solvent-dampened wipe (e.g., isopropanol), followed by a dry wipe.

Workflow A Pre-Operation Hazard Assessment B Fume Hood Verification A->B C PPE Donning & Integrity Check B->C D Chemical Transfer (Closed System) C->D E Reaction Setup & Monitoring D->E F Decontamination & Doffing E->F

Operational workflow for handling halogenated aromatic ketones.

Emergency Response & Spill Containment

In the event of a spill, the primary objective is to prevent the aerosolization of the compound and limit dermal exposure. Do not use water to flush a solid spill, as this will only spread the lipophilic compound over a larger surface area.

Step-by-Step Methodology: Spill Neutralization
  • Assess and Isolate: Determine if the spill is minor (<50g, contained in the hood) or major (>50g, outside the hood). If major, evacuate the immediate area and notify Environmental Health and Safety (EHS)[5].

  • Containment: For minor spills, cover the solid material with an inert, damp absorbent (such as sand or vermiculite) to suppress dust formation[3].

  • Collection: Using a non-sparking plastic scoop, carefully sweep the absorbed mixture into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a surfactant-based soap and water. Because the compound is lipophilic, a preliminary wipe with a compatible organic solvent (like ethanol) may be necessary before the final aqueous wash.

SpillResponse Spill Spill Detected (CAS 1384840-00-9) Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Fume Hood Assess->Major Contain Absorb with Inert Material (Vermiculite/Sand) Minor->Contain Evac Evacuate Area & Notify EHS Major->Evac Dispose Transfer to Halogenated Waste Container Contain->Dispose

Spill response decision tree for 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one.

Disposal Plan

Halogenated organic compounds must be strictly segregated from general organic waste. Mixing halogenated waste with incompatible solvents can lead to exothermic reactions or complicate incineration processes[7].

Step-by-Step Methodology: Waste Management
  • Segregation: Place all unreacted chemical, contaminated PPE (gloves, wipes), and spill cleanup materials into a designated Halogenated Organic Waste container.

  • Labeling: Clearly label the container with the full chemical name (4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one), the CAS number (1384840-00-9), and the primary hazards (Toxic/Irritant).

  • Storage: Store the waste container in a secondary containment tray within a ventilated flammable storage cabinet until EHS pickup[6]. Never dispose of this chemical down the sink or via standard trash.

References

  • National Center for Biotechnology Information. "Benzosuberone | C11H12O | CID 70003 - PubChem." PubChem.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, NCBI Bookshelf. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)." OSHA. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, NCBI Bookshelf.[Link]

Sources

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